4-(3-acetylphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-acetylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 | |
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199678-04-1 | |
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199678-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of Acetylphenyl-benzoic Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery and historical development of acetylphenyl-benzoic acids, a class of compounds with significant potential in medicinal chemistry. The document details the evolution of their synthesis, presents key physicochemical and biological data in a structured format, and elucidates the experimental methodologies behind these findings. Furthermore, it explores the signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for future investigations into this promising class of molecules.
Discovery and Historical Overview
The journey of acetylphenyl-benzoic acids is intrinsically linked to the broader history of benzoic acid and biphenyl chemistry. While benzoic acid itself was discovered in the 16th century, the targeted synthesis and characterization of its more complex derivatives, such as the acetylphenyl-benzoic acids (also known as acetyl-biphenyl-carboxylic acids), occurred much later.
Early investigations into biphenyl compounds in the early 20th century laid the groundwork for the eventual synthesis of these molecules. A pivotal moment in the related field of biphenyl chemistry was the work of Gilbert T. Morgan and Frank S. Walls in 1931, who detailed a robust method for the acylation of biphenyl.[1] This was followed by the refined synthesis of 4-acetylbiphenyl by L. M. Long and H. R. Henze in 1941, which became a standard preparatory method.[1] These developments in creating acetylated biphenyl structures were crucial precursors to the synthesis of their carboxylic acid derivatives.
The direct synthesis of acetyl-biphenyl-carboxylic acids followed the development of advanced cross-coupling reactions. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds. These methods provided a versatile and efficient means to connect a phenyl ring bearing a carboxylic acid group with another phenyl ring containing an acetyl group, allowing for the specific synthesis of the various isomers of acetylphenyl-benzoic acid.
Physicochemical Properties
The physicochemical properties of acetylphenyl-benzoic acids are crucial for their potential as drug candidates, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The position of the acetyl and carboxyl groups on the biphenyl scaffold significantly impacts these properties.
Table 1: Physicochemical Properties of Acetyl-biphenyl-carboxylic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | 893737-17-2 | C₁₅H₁₂O₃ | 240.25 | 199-201 | - |
| 4'-Acetyl-[1,1'-biphenyl]-2-carboxylic acid | 107942-87-0 | C₁₅H₁₂O₃ | 240.26 | 173-176 | - |
| 4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid | 635757-61-8 | C₁₅H₁₂O₃ | 240.258 | - | 4.02 ± 0.10 |
| 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | 114691-92-8 | C₁₅H₁₂O₃ | 240.25 | - | - |
Key Experimental Protocols
The synthesis of acetylphenyl-benzoic acids has evolved significantly over time. Early methods were often multi-step and lower yielding. Modern synthetic chemistry offers more direct and efficient routes.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid
This method is a cornerstone for the synthesis of biaryl compounds and has been successfully applied to the preparation of various acetyl-biphenyl-carboxylic acids.
Reaction:
A suspension of 4-carboxybenzeneboronic acid and 1-(2-bromophenyl)ethanone in a suitable solvent system (e.g., acetonitrile and water) is treated with a base (e.g., sodium carbonate) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is heated, and after workup and purification, the desired product is obtained.[2]
Detailed Protocol: [2]
-
To a suspension of 4-carboxybenzeneboronic acid (1.0 eq) and 1-(2-bromophenyl)ethanone (1.0 eq) in dry acetonitrile, add a 0.4 M aqueous sodium carbonate solution.
-
Purge the reaction mixture with nitrogen for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (catalytic amount).
-
Heat the reaction mixture to 90°C for 22 hours.
-
After cooling, filter the hot reaction mixture through celite and concentrate in vacuo to remove acetonitrile.
-
Dilute the resulting aqueous suspension with water and wash with diethyl ether.
-
Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid.
-
Cool the resulting white suspension to 4°C for 1 hour.
-
Filter the solid product, wash with water, and dry in vacuo at 50°C.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura coupling workflow for synthesizing 2'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.
Biological Activities and Signaling Pathways
Derivatives of acetylphenyl-benzoic acid have shown promise in various therapeutic areas, including oncology and anti-inflammatory applications. Their biological activity is often attributed to their ability to interact with specific molecular targets and modulate key signaling pathways.
Anticancer Activity
Several studies have investigated the in vitro anticancer activity of biphenyl carboxylic acid derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MCF-7 | 10.14 ± 2.05 | [3] |
| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MDA-MB-231 | 10.78 ± 2.58 | [3] |
| 1-(4'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MCF-7 | 9.92 ± 0.97 | [3] |
| 1-(4'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MDA-MB-231 | 9.54 ± 0.85 | [3] |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
The precise signaling pathways modulated by these specific acetylphenyl-benzoic acid derivatives are still under active investigation. However, based on the activity of other biphenyl carboxylic acids, potential mechanisms could involve the inhibition of key enzymes in cancer progression or the modulation of signaling pathways related to cell proliferation and apoptosis.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a growth factor signaling pathway by an acetylphenyl-benzoic acid derivative.
Conclusion and Future Directions
Acetylphenyl-benzoic acids represent a versatile scaffold with significant potential for the development of novel therapeutics. The historical evolution of their synthesis, from early multi-step procedures to modern, efficient cross-coupling reactions, has enabled the exploration of a wide range of derivatives. The available data on their physicochemical properties and biological activities, particularly in the realm of anticancer research, highlight the promise of this compound class.
Future research should focus on a more systematic exploration of the structure-activity relationships (SAR) of different isomers and substituted derivatives. A comprehensive screening of these compounds against a broader range of biological targets is warranted. Crucially, further studies are needed to elucidate the specific signaling pathways and molecular mechanisms underlying their observed biological effects. This will be essential for the rational design and optimization of new drug candidates based on the acetylphenyl-benzoic acid scaffold. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid starting point for these future endeavors.
References
Spectroscopic Data of 4-(3-acetylphenyl)benzoic acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The chemical structure of 4-(3-acetylphenyl)benzoic acid is presented below, with atoms numbered for the purpose of NMR peak assignment.
Caption: Structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of benzoic acid, acetophenone, and biphenyl derivatives.
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 8.10 - 8.20 | d | ~8.0 |
| H-3', H-5' | 7.80 - 7.90 | d | ~8.0 |
| H-2'' | 8.20 - 8.30 | s | - |
| H-4'' | 7.95 - 8.05 | d | ~7.8 |
| H-6'' | 7.85 - 7.95 | d | ~7.8 |
| H-5'' | 7.60 - 7.70 | t | ~7.8 |
| -COOH | 12.0 - 13.0 | br s | - |
| -CH₃ | 2.60 - 2.70 | s | - |
Predicted ¹³C NMR Data
The following table presents the predicted carbon-13 NMR chemical shifts for this compound.
| Carbon | Predicted δ (ppm) |
| C-1' | 145 - 147 |
| C-2', C-6' | 130 - 131 |
| C-3', C-5' | 127 - 128 |
| C-4' | 130 - 132 |
| C-1'' | 139 - 141 |
| C-2'' | 129 - 130 |
| C-3'' | 137 - 138 |
| C-4'' | 129 - 130 |
| C-5'' | 129 - 130 |
| C-6'' | 126 - 127 |
| -COOH | 167 - 169 |
| C=O (acetyl) | 197 - 199 |
| -CH₃ | 26 - 28 |
Experimental Protocols
A general experimental protocol for obtaining high-quality 1H and 13C NMR spectra for a compound like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the carboxyl group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 120-140 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Plausible Synthetic Pathway
A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
This guide serves as a foundational resource for researchers interested in the spectroscopic properties of this compound. It is anticipated that future synthetic work on this compound will lead to the publication of its full, experimentally-verified NMR data.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(3-acetylphenyl)benzoic acid
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 4-(3-acetylphenyl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways.
Introduction to this compound
This compound is a bifunctional organic molecule containing both a carboxylic acid and a ketone functional group. Its characterization is crucial for confirming its identity and purity, particularly in the context of pharmaceutical synthesis and materials science where it may serve as an important intermediate.[1] FT-IR and mass spectrometry are powerful analytical techniques for the structural elucidation of such compounds.
Chemical Structure:
Molecular Formula: C15H12O3[1]
Molecular Weight: 240.26 g/mol [1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a vital tool for identifying the functional groups present in a molecule. The infrared spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the known frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Broad, Strong |
| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |
| ~1700 | Ketone (C=O) | Stretching | Strong, Sharp |
| 1680-1710 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |
| 1600-1450 | Aromatic C=C | Ring Stretching | Medium to Weak |
| 1300-1200 | Carboxylic Acid (C-O) | Stretching | Medium |
| 920-680 | Aromatic C-H | Out-of-plane Bending | Strong |
Note: The C=O stretching vibrations of the ketone and carboxylic acid may overlap, but can often be distinguished. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[2][3]
Experimental Protocol for FT-IR Analysis
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.
-
Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.
Predicted Mass Spectrum Data
The following table outlines the expected major ions in the electron ionization (EI) mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 240 | [C15H12O3]⁺• | Molecular Ion (M⁺•) |
| 225 | [M - CH3]⁺ | Loss of a methyl radical from the acetyl group. |
| 197 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 181 | [M - COOH - O]⁺ or [M - CH3CO]⁺ | Further fragmentation. |
| 165 | [C12H9O]⁺ | Loss of the acetyl and hydroxyl groups. |
| 105 | [C6H5CO]⁺ | Benzoyl cation, a common fragment in benzoic acid derivatives.[4] |
| 77 | [C6H5]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[4] |
The base peak is likely to be one of the more stable fragments, such as the benzoyl cation at m/z 105.[4]
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe-Mass Spectrometer (DIP-MS). Electron Ionization (EI) is a common ionization method for such molecules.
Methodology (Direct Insertion Probe):
-
A small amount of the solid sample is placed in a capillary tube.
-
The capillary tube is inserted into the direct insertion probe.
-
The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.
-
The probe is heated, causing the sample to vaporize directly into the ion source.
-
The vaporized molecules are ionized, typically by a 70 eV electron beam in EI mode.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.
Visualized Workflows and Pathways
Analytical Workflow
The following diagram illustrates the general workflow for the FT-IR and MS analysis of this compound.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Single Crystal X-ray Diffraction of 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of 4-(3-acetylphenyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct crystallographic data for this specific compound, this guide leverages data from the closely related structure of 4-acetylphenyl 3-methylbenzoate to provide a detailed projection of its structural characteristics. This document outlines the experimental protocols for synthesis, crystal growth, and X-ray diffraction analysis, presenting the expected crystallographic data in a structured format.
Introduction
This compound is a biphenyl derivative containing both a carboxylic acid and a ketone functional group. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Single crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[1] This information is crucial for understanding the structure-property relationships of a compound.
This guide will detail the anticipated molecular and crystal structure of this compound based on the analysis of a structural analogue, 4-acetylphenyl 3-methylbenzoate.[2][3][4] Furthermore, a detailed experimental workflow for the synthesis and crystallographic analysis of the title compound is provided.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5]
Reaction Scheme:
Materials:
-
(3-acetylphenyl)boronic acid
-
4-bromobenzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) and (3-acetylphenyl)boronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3, which will precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.
Single Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Slow evaporation is a common and effective method for growing single crystals of organic compounds.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of a good solvent and a poor solvent like hexane) to create a saturated or nearly saturated solution.
-
Loosely cover the container with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form.
Single Crystal X-ray Diffraction Data Collection and Structure Refinement
The following protocol is based on the experimental procedure for the analogue 4-acetylphenyl 3-methylbenzoate and represents a standard approach for small organic molecules.[2][4]
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker SMART APEXII).
-
Mo Kα radiation (λ = 0.71073 Å).
-
A cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion and improve data quality).
Procedure:
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1]
-
Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., using ω and φ scans).
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model by least-squares methods against the experimental diffraction data. Locate and refine hydrogen atoms in their expected positions.
Anticipated Crystallographic Data
The following tables summarize the expected crystallographic data for this compound, based on the published data for the structural analogue 4-acetylphenyl 3-methylbenzoate.[2][4] It is important to note that while the molecular structures are similar, the crystal packing and unit cell parameters for this compound may differ due to the presence of the carboxylic acid group, which can form strong hydrogen bonds.
Table 1: Anticipated Crystal Data and Structure Refinement Details
| Parameter | Value (based on 4-acetylphenyl 3-methylbenzoate) |
| Empirical formula | C₁₅H₁₂O₃ |
| Formula weight | 240.25 g/mol |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.7167(3) Åb = 9.8521(3) Åc = 15.4938(4) Åβ = 95.149(2)° |
| Volume | 1325.20(7) ų |
| Z | 4 |
| Calculated density | 1.274 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.4 to 28.3° |
| Reflections collected | 12798 |
| Independent reflections | 3303 [R(int) = 0.033] |
| Completeness to theta = 28.3° | 99.7 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3303 / 0 / 174 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.162 |
| R indices (all data) | R1 = 0.075, wR2 = 0.183 |
Table 2: Anticipated Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C2 | 1.50 |
| C2-O1 | 1.21 |
| C2-C3 | 1.49 |
| C3-C4 | 1.39 |
| C3-C8 | 1.39 |
| C4-C5 | 1.38 |
| C5-C6 | 1.38 |
| C6-C7 | 1.39 |
| C7-C8 | 1.38 |
| C6-C9 | 1.49 |
| C9-C10 | 1.39 |
| C9-C14 | 1.39 |
| C10-C11 | 1.38 |
| C11-C12 | 1.38 |
| C12-C13 | 1.38 |
| C13-C14 | 1.38 |
| C12-C15 | 1.48 |
| C15-O2 | 1.21 |
| C15-O3 | 1.33 |
Table 3: Anticipated Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| O1-C2-C1 | 120.0 |
| O1-C2-C3 | 120.0 |
| C1-C2-C3 | 120.0 |
| C4-C3-C8 | 118.0 |
| C4-C3-C2 | 121.0 |
| C8-C3-C2 | 121.0 |
| C5-C4-C3 | 121.0 |
| C4-C5-C6 | 120.0 |
| C5-C6-C7 | 120.0 |
| C5-C6-C9 | 120.0 |
| C7-C6-C9 | 120.0 |
| C8-C7-C6 | 120.0 |
| C7-C8-C3 | 121.0 |
| C10-C9-C14 | 118.0 |
| C10-C9-C6 | 121.0 |
| C14-C9-C6 | 121.0 |
| C11-C10-C9 | 121.0 |
| C10-C11-C12 | 120.0 |
| C11-C12-C13 | 120.0 |
| C11-C12-C15 | 120.0 |
| C13-C12-C15 | 120.0 |
| C14-C13-C12 | 120.0 |
| C13-C14-C9 | 121.0 |
| O2-C15-O3 | 123.0 |
| O2-C15-C12 | 125.0 |
| O3-C15-C12 | 112.0 |
| Torsion Angle | Value (°) |
| C2-C3-C6-C9 | 45.0 |
| C3-C6-C9-C10 | -135.0 |
| C6-C9-C12-C15 | 150.0 |
| C9-C12-C15-O2 | 5.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from synthesis to final structure analysis.
Caption: Experimental workflow for the synthesis and single crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a detailed framework for the synthesis and single crystal X-ray diffraction analysis of this compound. While direct crystallographic data is not yet publicly available, the provided information, based on a close structural analogue, offers valuable insights into the expected molecular geometry and crystal packing. The detailed experimental protocols for synthesis and crystallography serve as a practical guide for researchers aiming to elucidate the precise three-dimensional structure of this and related compounds. The determination of the crystal structure will be instrumental in understanding its solid-state properties and will facilitate its application in the rational design of new pharmaceutical agents and functional materials.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Analysis (TGA/DSC) of 4-(3-acetylphenyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the characterization of 4-(3-acetylphenyl)benzoic acid and its derivatives. These analytical techniques are crucial for determining the thermal stability, purity, and physical transitions of these compounds, which are significant in pharmaceutical research and development.
Introduction to the Thermal Analysis of this compound
This compound is an organic compound with a molecular formula of C15H12O3 and a molecular weight of approximately 240.26 g/mol .[1] Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Thermal analysis techniques such as TGA and DSC are essential for characterizing the physicochemical properties of this and related molecules.[2][3]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other phase transitions.[2] TGA, on the other hand, measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability, decomposition temperatures, and the composition of materials.[2][4]
Predicted Thermal Behavior
While specific experimental TGA/DSC data for this compound is not extensively published, its thermal behavior can be predicted based on the known properties of its constituent functional moieties: benzoic acid and acetophenone.
-
Melting: this compound is a solid at room temperature with a reported melting point in the range of 184-188°C.[1] A DSC thermogram would be expected to show a sharp endothermic peak in this temperature range, corresponding to the enthalpy of fusion.
-
Decomposition: Benzoic acid is known to decompose at temperatures above its boiling point (250°C), primarily through decarboxylation.[5] Acetophenone has a boiling point of 202°C.[6] Therefore, the thermal decomposition of this compound is anticipated to occur at temperatures above 200°C. The TGA curve would likely show a significant mass loss corresponding to the loss of CO2 from the carboxylic acid group and subsequent degradation of the aromatic structure.
Data Presentation
The following tables summarize the known physical properties of this compound and provide a template for presenting hypothetical TGA and DSC data for the parent compound and its derivatives.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H12O3 | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| Melting Point | 184-188 °C | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
Table 2: Illustrative TGA/DSC Data for this compound and Derivatives
| Compound | Onset of Decomposition (TGA, °C) | Mass Loss at 500°C (TGA, %) | Melting Point (DSC, °C) | Enthalpy of Fusion (DSC, J/g) |
| This compound | ~250 (Predicted) | >50 (Predicted) | 184-188 | (Hypothetical) |
| Derivative A (e.g., ester) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| Derivative B (e.g., amide) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
Experimental Protocols
A detailed methodology for conducting TGA and DSC experiments is crucial for obtaining reliable and reproducible data.
4.1. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Experimental Conditions:
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting and the area of the melting peak, which corresponds to the enthalpy of fusion.
4.2. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Temperature Range: Typically from 25°C to a high temperature to ensure complete decomposition (e.g., 600-800°C).
-
Heating Rate: A heating rate of 10°C/min or 20°C/min is common.[5]
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.[5]
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.
Visualization of Workflows and Pathways
5.1. Experimental Workflow
The following diagram illustrates the typical workflow for the thermal analysis of a pharmaceutical compound like this compound.
Caption: Experimental workflow for TGA/DSC analysis.
5.2. Biological Signaling Pathway
Benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity. The following diagram illustrates a simplified view of this network, highlighting the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which could be influenced by compounds derived from this compound.[8]
Caption: Modulation of the proteostasis network.
Conclusion
The thermal analysis of this compound and its derivatives by TGA and DSC is indispensable for their characterization in a drug development context. These techniques provide critical data on melting behavior, thermal stability, and decomposition profiles, which are essential for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. The methodologies and predictive insights provided in this guide serve as a valuable resource for researchers and scientists working with these compounds.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. azom.com [azom.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Acetophenone - Wikipedia [en.wikipedia.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-(3-acetylphenyl)benzoic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(3-acetylphenyl)benzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, qualitative solubility information is presented, alongside quantitative data for the structurally related compound, benzoic acid, to provide a comparative reference.
Physicochemical Properties of this compound
This compound is an organic compound with the molecular formula C15H12O3 and a molecular weight of approximately 240.26 g/mol [1]. It typically appears as an off-white to pale yellow solid in powder or crystalline form[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H12O3 | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 184-188°C | [1] |
| Purity | >98% | [1] |
Solubility of this compound: Qualitative Data
Qualitative assessments indicate that this compound is slightly soluble in water and soluble in certain organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, set to a specific temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Comparative Solubility Data: Benzoic Acid
To provide a practical reference, the following table presents quantitative solubility data for benzoic acid, a compound with structural similarities to this compound. It is important to note that the acetyl group and the additional phenyl ring in this compound will influence its solubility relative to benzoic acid.
Table 3: Solubility of Benzoic Acid in Various Organic Solvents at 23-25°C
| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |
| Methanol | 5.85 (23°C) | 71.5 |
| Ethanol | 4.29 (25°C) | 52.4 (19.2°C) |
| Acetone | Soluble | - |
| Benzene | Soluble | - |
| Carbon Tetrachloride | Soluble | - |
| Chloroform | Soluble | - |
| Ethyl Ether | Soluble | - |
| Hexane | Soluble | - |
Note: Data for benzoic acid is compiled from various sources and temperatures may vary slightly.[2][3][4]
Conclusion
References
A Technical Guide to Quantum Chemical Calculations for 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(3-acetylphenyl)benzoic acid. This molecule, possessing both a carboxylic acid and a ketone functional group on a biphenyl scaffold, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its fundamental properties through computational methods can provide valuable insights for drug design and the development of novel materials.
Introduction
This compound is an organic molecule with the chemical formula C15H12O3.[1] Its structure consists of a benzoic acid moiety linked to an acetyl-substituted phenyl ring. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the molecular properties of such compounds. These calculations can predict optimized geometries, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.[2] This guide outlines the theoretical background, computational methodology, and expected outcomes of a quantum chemical study on this compound.
Computational Methodology (Experimental Protocols)
The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methods for similar benzoic acid derivatives.[3][4]
2.1. Software and Hardware
Quantum chemical calculations are typically performed using specialized software packages such as Gaussian, ORCA, or GAMESS. These calculations are computationally intensive and often require high-performance computing clusters.
2.2. Molecular Structure Optimization
The first step in a computational study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost.[4]
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) or 6-311+G(d,p) Pople-style basis sets are commonly employed for organic molecules, as they provide a flexible description of the electron distribution, including polarization and diffuse functions.[5]
2.3. Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.[6]
2.4. Electronic Properties Calculation
Several key electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic and nucleophilic sites, which is valuable for predicting how the molecule will interact with other molecules.[2]
Data Presentation
The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |
| C=O (acid) | 1.21 | O-C-O | 123.0 |
| C=O (ketone) | 1.22 | C-C-C (biphenyl) | 120.0 |
| C-C (biphenyl) | 1.49 |
Table 2: Calculated Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| O-H stretch (acid) | 3500 | High | Low |
| C=O stretch (acid) | 1750 | High | Medium |
| C=O stretch (ketone) | 1690 | High | High |
| C-H stretch (aromatic) | 3100 | Medium | High |
Table 3: Electronic Properties (Hypothetical Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Mandatory Visualizations
Visual representations are essential for understanding the results of quantum chemical calculations.
Caption: 2D structure of this compound.
Caption: Workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations provide a robust framework for the in-depth characterization of this compound. By employing methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic structure. This information is instrumental for predicting its chemical behavior, understanding its interaction with biological targets, and guiding the design of new molecules with desired properties for applications in drug development and materials science. The protocols and expected data presented in this guide serve as a foundational reference for scientists and researchers in the field.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Acetylphenyl Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the electronic properties of the ortho-, meta-, and para-isomers of acetylphenyl benzoic acid. Understanding the nuanced differences in the electronic landscapes of these isomers is critical for their application in medicinal chemistry and materials science, where such properties govern molecular interactions, reactivity, and ultimately, biological activity and material performance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and structure-property relationships.
Introduction to Acetylphenyl Benzoic Acid Isomers
Acetylphenyl benzoic acids are bifunctional aromatic compounds containing both a carboxylic acid and an acetyl group. The relative positions of these functional groups on the phenyl ring—ortho (2-), meta (3-), and para (4-)—give rise to three distinct isomers with the same molecular formula (C₁₅H₁₂O₃) but different spatial arrangements. This positional isomerism significantly influences their electronic structure, steric hindrance, and potential for intramolecular interactions, leading to unique physicochemical and biological properties for each isomer.[1]
The interplay between the electron-withdrawing nature of the acetyl and carboxyl groups, and their positioning, dictates the electron density distribution across the aromatic system. This, in turn, affects key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. These parameters are fundamental in predicting the reactivity, stability, and potential biological targets of the molecules. For instance, the HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity.
In the context of drug development, these isomers present an interesting case study in structure-activity relationships (SAR). The varied electronic and steric profiles of the ortho, meta, and para isomers can lead to differential binding affinities for biological targets, altered metabolic stability, and distinct pharmacokinetic and pharmacodynamic profiles.
Synthesis and Characterization
The synthesis of acetylphenyl benzoic acid isomers typically involves the oxidation of the corresponding methyl-substituted acetophenone or the functionalization of a pre-existing benzoic acid derivative.
Synthesis of 2-Acetylphenyl Benzoic Acid
Synthesis of 3-Acetylphenyl Benzoic Acid
A general approach for the synthesis of the meta-isomer involves the oxidation of 3-methylacetophenone.
Synthesis of 4-Acetylphenyl Benzoic Acid
The para-isomer can be synthesized via the oxidation of 4-methylacetophenone using a strong oxidizing agent like potassium permanganate.[2][3]
Experimental Protocol: Synthesis of 4-Acetylphenyl Benzoic Acid [3]
-
Oxidation:
-
Add 4-methylacetophenone, water, and anhydrous zinc chloride to a reaction vessel.
-
Stir the mixture and gently heat to 35-45 °C.
-
Divide potassium permanganate into five equal portions and add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.
-
After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.
-
Cool the reaction mixture to 17-22 °C.
-
Isolate the crude product by centrifugation and dry.
-
-
Purification:
-
Mix the crude product with anhydrous acetic acid.
-
Heat the mixture to reflux for 0.5-1.5 hours.
-
Perform hot filtration.
-
Centrifuge the filtrate and dry the purified 4-acetylphenyl benzoic acid.
-
Electronic Properties: A Comparative Analysis
The electronic properties of the acetylphenyl benzoic acid isomers are primarily influenced by the position of the acetyl group relative to the carboxylic acid group. While extensive direct comparative experimental data is scarce, computational studies provide valuable insights into their electronic structures. The following table summarizes key computed electronic and physical properties for the three isomers, primarily sourced from PubChem.[4][5] It is important to note that these are computationally derived values and may differ from experimental results.
| Property | 2-Acetylphenyl Benzoic Acid (ortho) | 3-Acetylphenyl Benzoic Acid (meta) | 4-Acetylphenyl Benzoic Acid (para) |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [4] | 164.16 g/mol [5] | 164.16 g/mol [2] |
| XLogP3 | 0.8[4] | 1.6[5] | - |
| Hydrogen Bond Donor Count | 1[4] | 1[5] | - |
| Hydrogen Bond Acceptor Count | 3[4] | 3[5] | - |
| Rotatable Bond Count | 2[4] | 2[5] | - |
| Exact Mass | 164.047344113 Da[4] | 164.047344113 Da[5] | - |
| Topological Polar Surface Area | 54.4 Ų[4] | 54.4 Ų[5] | - |
| Heavy Atom Count | 12[4] | 12[5] | - |
Note: Data for the para-isomer's computed properties like XLogP3, Hydrogen Bond Donor/Acceptor Count, etc., were not as readily available in the compiled sources.
Computational studies on substituted benzoic acids, in general, have shown that the position of electron-withdrawing groups significantly affects the electronic structure and acidity (pKa).[6][7] The acetyl group, being electron-withdrawing, is expected to influence the electron density of the aromatic ring and the acidity of the carboxylic acid proton.
Experimental and Computational Methodologies
Computational Details (General Approach)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. A typical computational workflow for analyzing the acetylphenyl benzoic acid isomers would involve:
-
Geometry Optimization: The initial structures of the ortho, meta, and para isomers are optimized to find their lowest energy conformation.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true minima on the potential energy surface.
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometries to determine properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the dipole moment.
A common level of theory for such calculations is B3LYP with a 6-311G(d,p) basis set.[6]
Experimental Techniques
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within a molecule. The absorption maxima (λmax) can provide information about the energy difference between electronic states. For benzoic acid, typical absorptions are observed for π-π* and n-π* transitions.[8] The position of the acetyl group is expected to cause shifts in these absorption bands.
Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to determine the reduction and oxidation potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Future Perspectives
The electronic properties of acetylphenyl benzoic acid isomers are intricately linked to the positional arrangement of the acetyl and carboxylic acid functional groups. While computational methods provide a solid foundation for understanding these differences, there is a clear need for more comprehensive, direct comparative experimental studies. Such research would be invaluable for validating computational models and providing a more complete picture of the structure-property relationships.
For drug development professionals, a deeper understanding of how isomerism affects electronic properties can guide the rational design of more potent and selective drug candidates. For materials scientists, harnessing the distinct electronic characteristics of each isomer could lead to the development of novel organic materials with tailored optoelectronic properties. Future work should focus on the detailed experimental characterization of all three isomers, including their spectroscopic and electrochemical properties, to fully unlock their potential in various scientific and technological fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 4. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-depth Technical Guide on the Fundamental Chemical Reactivity of the Acetyl Group in 4-(3-Acetylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the expected chemical reactivity of the acetyl group in 4-(3-acetylphenyl)benzoic acid based on established principles of organic chemistry and data from analogous compounds. Specific experimental data for this exact molecule is limited in publicly available literature; therefore, the provided protocols should be considered as starting points for experimental design and will likely require optimization.
Introduction
This compound is a biphenyl derivative featuring a carboxylic acid and an acetyl group. This bifunctional nature makes it an interesting scaffold for drug discovery and materials science. The acetyl group, in particular, offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the two phenyl rings and the meta-positioned carboxylic acid group. This guide focuses on the fundamental chemical reactivity of the acetyl moiety in this specific molecular context.
Core Chemical Reactivity of the Acetyl Group
The acetyl group (-COCH₃) is a classic carbonyl-containing functional group. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the methyl group.
Electrophilicity of the Carbonyl Carbon
The carbonyl carbon of the acetyl group is sp² hybridized and is highly electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density from the carbon. This makes the carbonyl carbon susceptible to attack by nucleophiles. The biphenyl system and the meta-positioned carboxylic acid group exert electronic effects that modulate this electrophilicity. The carboxylic acid group is an electron-withdrawing group, which is expected to slightly increase the electrophilicity of the acetyl carbonyl carbon.
Acidity of the α-Protons
The protons on the methyl group adjacent to the carbonyl (α-protons) are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. The pKa of α-protons in typical ketones is in the range of 19-20 in DMSO.[1][2] The presence of the electron-withdrawing benzoic acid moiety at the meta position is expected to have a minor acidifying effect on these protons.
Key Chemical Transformations of the Acetyl Group
The dual nature of the acetyl group (electrophilic carbon and acidic α-protons) allows for a variety of chemical reactions, making it a versatile functional group for synthetic modifications.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is a prime target for nucleophiles. These reactions typically proceed via a tetrahedral intermediate.
-
Reduction to an Alcohol: The acetyl group can be readily reduced to a secondary alcohol (1-hydroxyethyl group) using hydride-based reducing agents.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.
Reactions Involving the α-Protons
The acidity of the α-protons allows the acetyl group to act as a nucleophile in its enolate form.
-
Aldol Condensation: In the presence of a base, the enolate of this compound can react with aldehydes or other ketones to form β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones (chalcones).
-
Halogenation: Under basic conditions, the α-protons can be substituted by halogens. In the presence of excess halogen and base, this can lead to the haloform reaction.
Oxidation Reactions
The acetyl group can be oxidized under specific conditions.
-
Haloform Reaction: This reaction converts the methyl ketone into a carboxylic acid (in this case, it would lead to a dicarboxylic acid derivative of biphenyl) and a haloform (e.g., chloroform, bromoform, or iodoform).
Condensation Reactions
The carbonyl group can undergo condensation reactions with various nucleophiles.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond.
-
Imine and Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively.
Data Presentation
While specific experimental data for this compound is scarce, the following tables provide typical values for analogous compounds to guide experimental work.
Table 1: Typical Spectroscopic Data for Related Acetyl and Benzoic Acid Moieties
| Spectroscopic Data | Functional Group | Typical Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Acetyl Protons (-COCH₃ ) | δ 2.6 ppm | Singlet |
| Aromatic Protons | δ 7.3 - 8.3 ppm | Complex multiplet pattern | |
| Carboxylic Acid Proton (-COOH ) | δ 12.0 - 13.0 ppm | Broad singlet | |
| ¹³C NMR | Acetyl Carbonyl (C =O) | δ 197 - 198 ppm | |
| Acetyl Methyl (-C H₃) | δ 26 - 27 ppm | ||
| Aromatic Carbons | δ 125 - 145 ppm | ||
| Carboxylic Acid Carbonyl (C =O) | δ ~167 ppm | ||
| IR Spectroscopy | C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ | Strong absorption |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | Strong absorption, often overlaps with ketone C=O | |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad absorption due to hydrogen bonding |
Note: Data is compiled from spectroscopic information for 4-acetylbenzoic acid and other biphenyl carboxylic acid derivatives.[3][4][5][6][7]
Table 2: Acidity Data for α-Protons in Ketones
| Compound Type | pKa of α-Proton (in DMSO) |
| General Aryl Methyl Ketone | ~24.7 |
| Acetone | 26.5 |
| Acetophenone | 24.7 |
Note: Specific pKa for this compound is not available. The values for related ketones suggest the α-protons are weakly acidic.[8][9][10]
Experimental Protocols
The following are detailed methodologies for key reactions involving the acetyl group. These are generalized protocols based on similar substrates and should be optimized for this compound.
Synthesis of this compound via Suzuki Coupling
A plausible synthetic route to the target molecule is the Suzuki-Miyaura cross-coupling reaction.
Reaction: 4-Bromobenzoic acid + 3-Acetylphenylboronic acid → this compound
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 equiv.), 3-acetylphenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), is added.
-
The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with 1M HCl, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product.
Reduction of the Acetyl Group to a Secondary Alcohol
Reaction: this compound → 4-(3-(1-hydroxyethyl)phenyl)benzoic acid
Procedure using Sodium Borohydride:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 equiv.) portion-wise to the stirred solution. The reaction is often exothermic and may produce gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl (e.g., 1M) to a pH of ~2-3.
-
The product may precipitate from the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Oxidation of the Acetyl Group via the Haloform Reaction
Reaction: this compound → 3'-carboxy-[1,1'-biphenyl]-4-carboxylic acid
Procedure:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like 1,4-dioxane or tetrahydrofuran.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Cool the mixture in an ice bath and slowly add a solution of bromine or iodine in a minimal amount of solvent, or a commercial bleach solution (for the haloform reaction with chlorine) with vigorous stirring.
-
After the addition, the reaction is typically stirred at room temperature until the color of the halogen disappears. The reaction may require gentle heating.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench any excess halogen with a saturated solution of sodium thiosulfate.
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid product.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from a suitable solvent will yield the purified product.
Aldol Condensation with an Aromatic Aldehyde
Reaction: this compound + Benzaldehyde → 4-(3-(3-phenyl-1-oxoprop-2-en-1-yl)phenyl)benzoic acid (a chalcone derivative)
Procedure:
-
In a flask, dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product is often a solid). The reaction may take several hours to overnight.[11][12][13]
-
Once the reaction is complete, the solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Synthesis via Suzuki Coupling
Caption: Suzuki coupling synthesis of the target molecule.
Key Reactions of the Acetyl Group
Caption: Major reaction pathways of the acetyl group.
General Mechanism of Aldol Condensation
Caption: Mechanism of base-catalyzed Aldol condensation.
Relevance in Drug Development
Biphenyl carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antihypertensive agents.[11][14][15] The acetyl group in this compound serves as a key structural feature that can influence the molecule's pharmacological profile.
-
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets such as enzymes or receptors.
-
Metabolic Site: The acetyl group can be a site for metabolic transformations in vivo, such as reduction to a secondary alcohol, which can alter the drug's pharmacokinetic and pharmacodynamic properties.
-
Synthetic Handle: As detailed in this guide, the acetyl group provides a reactive site for the synthesis of a library of derivatives, which is a fundamental strategy in lead optimization during drug development. For instance, acetylated biphenyl compounds have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.
The specific role of this compound in any signaling pathway is not well-documented. However, based on the activities of related biphenyl carboxylic acids, it could potentially be explored for its activity as an anti-inflammatory agent (e.g., by targeting cyclooxygenase enzymes) or as a scaffold for developing inhibitors of other enzymes where the biphenyl structure provides a core binding motif and the acetyl group can be modified to enhance potency and selectivity.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. calpaclab.com [calpaclab.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. reddit.com [reddit.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studylib.net [studylib.net]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-(3-Acetylphenyl)benzoic Acid in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3-acetylphenyl)benzoic acid and its analogs as versatile starting materials in the synthesis of novel drug candidates. The protocols outlined below are based on established research and offer detailed methodologies for the synthesis and evaluation of compounds with potential therapeutic applications, particularly in oncology.
Introduction
This compound is a biphenyl derivative containing both a carboxylic acid and a ketone functional group. This unique structural arrangement makes it a valuable building block in medicinal chemistry, allowing for diverse chemical modifications to explore structure-activity relationships (SAR). Its derivatives have shown promise in the development of agents targeting key biological pathways implicated in diseases such as cancer. Benzoic acid and its derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications to the aromatic ring or the carboxyl group can significantly influence the potency and specificity of these compounds.[1][2]
This document will focus on the synthesis of anticancer agents derived from a structurally related compound, 3-((4-acetylphenyl)amino)propanoic acid, and explore their biological evaluation.
Synthesis of Novel Anticancer Agents
Recent studies have demonstrated the synthesis of a series of novel polysubstituted thiazole derivatives with potent antiproliferative activity.[3][4] The synthetic scheme leverages the reactivity of the acetyl group and the amino propanoic acid moiety to construct complex heterocyclic systems.
General Synthetic Workflow
The overall synthetic strategy involves a multi-step process starting from 3-((4-acetylphenyl)amino)propanoic acid. This includes thiourea formation, Hantzsch thiazole synthesis, and subsequent modifications to introduce chemical diversity.
Caption: Synthetic workflow for novel thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-[1-(4-Acetylphenyl)thioureido]propanoic acid (4)
-
A mixture of 3-((4-acetylphenyl)amino)propanoic acid (2.07 g, 0.01 mol), potassium thiocyanate (2.91 g, 0.03 mol), and acetic acid (15 mL) is refluxed for 10 hours.[3][4]
-
Concentrated hydrochloric acid (6 mL) is added, and the reaction mixture is heated at its boiling temperature for an additional 20 minutes.[3][4]
-
After completion, the reaction is diluted with water (50 mL) and cooled.
-
The resulting crystalline solid is filtered, washed with water, and crystallized to yield 1-(4-Acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one (3).[4]
-
Compound 3 (0.56 mmol) is dissolved in a heated 5% sodium hydroxide solution (5 mL), then cooled and filtered.[4]
-
The filtrate is acidified with acetic acid to a pH of 5.[4]
-
The resulting precipitate is filtered, washed with water, and dried to obtain 3-[1-(4-acetylphenyl)thioureido]propanoic acid (4).[4]
Protocol 2: General Procedure for the Synthesis of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids (5-12)
-
3-[1-(4-Acetylphenyl)thioureido]propanoic acid (4) (0.7 g, 2.6 mmol) is dissolved in acetone (5 mL) at boiling temperature.[4]
-
The corresponding 4'-substituted-2-bromoacetophenone (3.2 mmol) is added to the solution.[4]
-
The reaction mixture is heated at reflux for 1-3 hours.[4]
-
After cooling, the precipitate is filtered and washed with acetone.[4]
-
The obtained hydrobromides are treated with water (30 mL) and sodium acetate (1.2 g) and stirred at reflux for 5 minutes.[4]
-
The reaction mixture is then cooled, and the formed crystalline product is filtered, dried, and recrystallized to yield the final compounds.[4]
Biological Activity and Data Presentation
Derivatives synthesized from the core structure have been evaluated for their antiproliferative activity against various cancer cell lines. Notably, oxime and carbohydrazide derivatives have demonstrated significant cytotoxic effects.[3][4]
Antiproliferative Activity
The half-maximal inhibitory concentration (IC₅₀) values of selected compounds against the A549 human lung adenocarcinoma cell line are summarized in the table below.
| Compound | Modification | IC₅₀ (µM) in A549 cells |
| 21 | Carboxylic acid with hydroxyimino group | 5.42[3] |
| 22 | Carboxylic acid with hydroxyimino group | 2.47[3] |
| 25 | Carbohydrazide with hydroxyimino group | 8.05[3] |
| 26 | Carbohydrazide with hydroxyimino group | 25.4[3] |
| Cisplatin | Standard Chemotherapeutic | 11.71[3] |
Key Findings:
-
Compounds 21 and 22 , which contain a hydroxyimino (-C=NOH) functional group, exhibited the most potent cytotoxic activity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[3]
-
The structure-activity relationship (SAR) analysis revealed that the presence of an oxime moiety significantly enhances the antiproliferative activity of these 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[3]
Proposed Mechanism of Action
In silico molecular docking studies have suggested that these novel thiazole derivatives may exert their anticancer effects by targeting key signaling proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[3][4]
Caption: Proposed inhibition of EGFR and SIRT2 pathways.
The ability of these compounds to interact with conserved amino acid residues of human SIRT2 and EGFR provides a rationale for their observed antiproliferative activity.[3][4] This dual-targeting capability is a promising strategy for overcoming drug resistance in cancer therapy.
Conclusion
This compound and its analogs are valuable scaffolds for the development of novel drug candidates. The synthetic protocols provided herein offer a clear pathway for generating diverse libraries of compounds. The demonstrated potent antiproliferative activity of the resulting thiazole derivatives, coupled with a plausible mechanism of action involving the inhibition of key cancer-related targets, highlights the potential of this chemical space for further preclinical and clinical development. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these promising lead compounds.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-(3-acetylphenyl)benzoic acid as a Precursor for Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-acetylphenyl)benzoic acid is a versatile precursor molecule for the synthesis of a wide array of bioactive heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive acetyl group and a carboxylic acid moiety, allows for its elaboration into diverse scaffolds of significant pharmacological interest. The acetyl group serves as a key handle for condensation and cyclization reactions to form various heterocyclic rings, while the benzoic acid portion can be utilized for further derivatization to modulate solubility, pharmacokinetic properties, and target binding. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine, quinazoline, and thiazole derivatives from this compound, along with a summary of their potential biological activities and associated signaling pathways.
I. Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidine-containing compounds are of great interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Biginelli reaction, a one-pot three-component condensation, provides a straightforward route to dihydropyrimidinones and their derivatives, which can be subsequently aromatized or further modified.
Experimental Protocol: Synthesis of 4-(3-(4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)benzoic acid
This protocol is adapted from the general Biginelli reaction of acetophenones.
Materials:
-
This compound
-
Benzaldehyde
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Chalcone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of a 40% aqueous potassium hydroxide solution dropwise with constant stirring at room temperature.
-
Continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.
-
Filter the precipitate, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
-
-
Pyrimidine Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Add a catalytic amount of potassium hydroxide and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude pyrimidine derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Anticipated Biological Activity: Anticancer (PIM-1 Kinase Inhibition)
Several pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression, survival, and apoptosis.[1] Overexpression of PIM-1 is associated with various cancers, making it an attractive therapeutic target.
| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Pyrimidine Derivatives | PIM-1 Kinase | 150 | Leukemia cells | [2] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | 11.4 - 17.2 | MCF-7, HepG2 | Fares et al. |
Experimental Workflow for Pyrimidine Synthesis
References
Application of 4-(3-acetylphenyl)benzoic acid in the Development of Anti-inflammatory Agents
Application Note AN-2025-12-25
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This application note explores the potential of 4-(3-acetylphenyl)benzoic acid and its derivatives as a promising scaffold for the development of novel anti-inflammatory agents. The structural motif of a substituted benzoic acid offers a versatile platform for designing selective inhibitors of key inflammatory mediators.
Rationale for this compound as an Anti-inflammatory Scaffold
Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects. The presence of a carboxylic acid moiety is a key feature in many NSAIDs, facilitating interactions with the active sites of target enzymes. The 3-acetylphenyl substituent on the benzoic acid core provides a unique electronic and steric profile that can be exploited for developing selective inhibitors. By analogy with other diaryl heterocyclic NSAIDs, it is hypothesized that derivatives of this compound may exhibit potent inhibitory activity against COX-2, a key enzyme upregulated during inflammation. Furthermore, the potential for these compounds to modulate other inflammatory signaling pathways, such as the NF-κB pathway, presents an attractive avenue for developing therapeutics with a broader mechanism of action and potentially improved safety profiles.
Potential Mechanism of Action
The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is responsible for the increased production of prostaglandins at sites of inflammation.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds could reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1]
Another potential mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] Inhibition of NF-κB activation can lead to a broad suppression of the inflammatory response.[2]
Representative Anti-inflammatory Activity of Related Benzoic Acid Derivatives
While specific data for this compound is not extensively available, studies on structurally related compounds provide insights into its potential efficacy. The following tables summarize quantitative data for analogous benzoic acid derivatives, demonstrating their anti-inflammatory potential.
Table 1: In Vitro COX-2 Inhibitory Activity of Representative Benzoic Acid Derivatives
| Compound ID | Derivative Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Comp-A | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Not specified, but showed activity comparable to diclofenac in vivo | Not specified | [4] |
| Comp-B | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | In silico studies showed higher affinity for COX-2 than ASA | Not specified | [5] |
| Comp-C | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 | 114.5 | [6] |
| Comp-D | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Not specified, but showed significant in vivo anti-inflammatory effects | Not specified | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Representative Benzoic Acid Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time Point (h) | Edema Inhibition (%) | Reference |
| Comp-A | 25 | 1 | 48.9 | [4] |
| Comp-A | 125 | 1 | 63.1 | [4] |
| Comp-A | 25 | 3 | 55.2 | [4] |
| Comp-A | 125 | 3 | 60.5 | [4] |
| Diclofenac | 25 | 1 | 59.7 | [4] |
| Diclofenac | 25 | 3 | 65.4 | [4] |
| Comp-D | 20 (single dose) | 2 | Significant reduction (p=0.001) | [7] |
| Comp-D | 10, 20, 40 (14 days) | All time points | Significant inhibition (p<0.001) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric assays for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent (or other suitable detection reagent)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound derivative) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing heme.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a reference inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Add the Amplex Red reagent and arachidonic acid to initiate the reaction.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages
This in vitro assay evaluates the effect of a compound on the production of a key pro-inflammatory cytokine.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
MTT reagent for cell viability assay
-
ELISA kit for mouse TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
After incubation, collect the cell culture supernatants to measure TNF-α levels using an ELISA kit according to the manufacturer's instructions.
-
In a separate plate treated identically, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound relative to the LPS-only control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cyclooxygenase (COX) signaling pathway and the potential inhibitory action of this compound derivatives on COX-2.
Caption: NF-κB signaling pathway and a potential point of inhibition for this compound derivatives.
Caption: A generalized experimental workflow for the development of anti-inflammatory agents based on the this compound scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel anti-inflammatory agents. Based on the activity of structurally related compounds, it is anticipated that derivatives of this molecule may exhibit potent and selective inhibition of COX-2, as well as potential modulatory effects on the NF-κB signaling pathway. The experimental protocols and workflows detailed in this application note provide a comprehensive framework for researchers to investigate the anti-inflammatory properties of this class of compounds and to advance the development of new therapeutics for inflammatory diseases. Further studies are warranted to synthesize and evaluate a library of this compound derivatives to establish structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-acetylphenyl)benzoic Acid in the Design of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with extensive applications in gas storage, catalysis, and drug delivery. The choice of the organic linker is pivotal in tailoring the structural and functional properties of MOFs. This document provides detailed application notes and protocols for the prospective use of 4-(3-acetylphenyl)benzoic acid as an organic linker in MOF synthesis. While direct synthesis of MOFs using this specific linker is not yet prominent in published literature, this guide extrapolates from methodologies for structurally analogous benzoic acid derivatives to provide a foundational framework for researchers. The presence of a ketone functional group on the linker is anticipated to offer unique opportunities for post-synthetic modification and targeted guest interactions, making it a promising candidate for novel MOF design, particularly in the realm of drug development.
Role of this compound in MOF Design
The bifunctional nature of this compound, featuring a carboxylate group for coordination with metal nodes and a pendant acetyl group, makes it a compelling candidate for designing functional MOFs.
-
Structural Role: The benzoic acid moiety can coordinate to various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form stable secondary building units (SBUs), which then extend into one-, two-, or three-dimensional frameworks. The overall topology of the resulting MOF will be dictated by the coordination geometry of the metal center and the connectivity of the linker.
-
Functional Role: The acetyl group provides a reactive handle for post-synthetic modification. This allows for the introduction of further functionalities, such as amines, alcohols, or even the anchoring of catalytic species. For drug delivery applications, the ketone functionality could engage in specific hydrogen bonding interactions with drug molecules, potentially influencing loading capacities and release kinetics.
Logical Relationship: Ligand to MOF Properties
The properties of a MOF derived from this compound can be logically connected to the features of the linker itself.
Caption: Relationship between linker functionalities and MOF properties.
Quantitative Data from Analogous Systems
The following tables summarize representative quantitative data from MOFs synthesized with structurally similar functionalized benzoic acid linkers. This data provides an expected range of properties for MOFs synthesized with this compound.
Table 1: Properties of MOFs based on Benzoic Acid Derivatives
| MOF Name/System | Metal Node | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| UiO-66-NH₂ | Zr₆O₄(OH)₄ | -NH₂ | ~1200 | ~0.5 | [1] |
| MOF-5 | Zn₄O | -H | ~2300 | ~1.0 | [2] |
| MIL-101(Cr)-NH₂ | Cr₃O | -NH₂ | ~3000 | ~1.5 | [1] |
| Zn-DABA MOF | Zn | -N(CH₃)₂ | Not Reported | Not Reported | [3][4] |
Table 2: Drug Loading Capacities in Functionalized MOFs
| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| UiO-66-NH₂ | Ibuprofen | ~20 | pH-responsive | [1] |
| ZIF-8 | Doxorubicin | ~5 | pH-responsive | [4] |
| DAZ@DOX | Doxorubicin | 33.74 | pH-responsive | [3][4] |
Experimental Protocols
The following are generalized protocols for the synthesis, activation, and characterization of MOFs, adapted for the use of this compound.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
This protocol is adapted from the synthesis of related zinc-based MOFs.[3][4]
Materials:
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cool the oven down to room temperature at a rate of 0.1°C/min.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80°C for 12 hours.
Protocol 2: Activation of the MOF
Activation is crucial to remove solvent molecules from the pores, making the internal surface area accessible.[5]
Procedure:
-
Immerse the as-synthesized MOF in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.
-
Decant the solvent and dry the MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, as determined by thermogravimetric analysis (TGA).
-
For particularly sensitive frameworks, supercritical CO₂ drying is a gentler alternative.[5]
Protocol 3: Characterization
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity.
Gas Adsorption (BET Surface Area Analysis):
-
Place a sample of the activated MOF in a sample tube and degas it under vacuum at the activation temperature.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.
Protocol 4: Drug Loading (Impregnation Method)
Procedure:
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse the activated MOF in the drug solution.
-
Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content using techniques such as UV-Vis spectroscopy, HPLC, or TGA.
Experimental Workflows
General MOF Synthesis and Characterization Workflow
Caption: Workflow for MOF synthesis, activation, and characterization.
Drug Development Application Workflow
Caption: Workflow for evaluating MOFs in a drug delivery context.
Conclusion for Researchers
The absence of published data on MOFs derived from this compound represents a novel area for exploration. The protocols and data presented herein, based on analogous systems, provide a robust starting point for the synthesis and characterization of new MOFs with potentially unique properties. The acetyl functionality is a key feature that could be exploited for post-synthetic modifications, leading to materials with tailored properties for applications in catalysis, sensing, and particularly in creating sophisticated drug delivery systems. Researchers are encouraged to adapt and optimize the provided protocols to pioneer this new family of functional MOFs.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(3-acetylphenyl)benzoic acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(3-acetylphenyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[1][2][3] This protocol outlines the synthesis of this compound by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Scheme
The synthesis can be approached via two primary routes, both utilizing the Suzuki-Miyaura coupling:
Route A: Coupling of 3-bromoacetophenone with 4-carboxyphenylboronic acid. Route B: Coupling of 4-bromobenzoic acid with 3-acetylphenylboronic acid.
This protocol will focus on Route A, as it employs readily available starting materials.
Experimental Protocol
This procedure is adapted from established Suzuki-Miyaura coupling methodologies for similar substrates.[4][5][6]
Materials:
-
3-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask (50 mL)
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-bromoacetophenone (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Equip the flask with a condenser and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of this compound.
| Parameter | Value | Notes |
| Aryl Halide | 3-Bromoacetophenone | 1.0 equivalent |
| Boronic Acid | 4-Carboxyphenylboronic acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 3 mol% |
| Base | K₂CO₃ | 3.0 equivalents |
| Solvent System | Toluene:Ethanol:Water (5:1:1) | Degassed |
| Temperature | 90 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Product Molecular Formula | C₁₅H₁₂O₃ | [9] |
| Product Molecular Weight | 240.26 g/mol | [9] |
| Product Melting Point | 184-188 °C | [9] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. sweetstudy.com [sweetstudy.com]
- 9. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
Application Notes and Protocols for the Derivatization of 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-(3-acetylphenyl)benzoic acid, a key intermediate in the synthesis of various compounds of interest in pharmaceutical and materials science research. The following sections describe common derivatization pathways, including esterification and amidation, complete with experimental procedures, characterization data, and graphical representations of the workflows.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a ketone functional group. The selective derivatization of its carboxylic acid moiety allows for the synthesis of a wide range of esters and amides, which can serve as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This document outlines reliable methods for achieving these transformations.
Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into esters and amides. These transformations can be achieved through several well-established synthetic routes.
Esterification
Esterification of this compound can be performed under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl chloride intermediate followed by reaction with an alcohol.
Amidation
Amide synthesis typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. Direct coupling methods using peptide coupling reagents are also effective.
A general workflow for these derivatization processes is illustrated below.
Experimental Protocols
The following are detailed protocols for the synthesis of representative ester and amide derivatives of this compound.
Protocol 1: Synthesis of Methyl 4-(3-acetylphenyl)benzoate (Esterification)
This protocol describes the Fischer esterification of this compound to its corresponding methyl ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 4-(3-acetylphenyl)benzoate.
Protocol 2: Synthesis of N-Benzyl-4-(3-acetylphenyl)benzamide (Amidation)
This protocol details the synthesis of an amide derivative via an acyl chloride intermediate.
Part A: Synthesis of 4-(3-acetylphenyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene in a round-bottom flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess solvent and thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude 4-(3-acetylphenyl)benzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of N-Benzyl-4-(3-acetylphenyl)benzamide
Materials:
-
4-(3-acetylphenyl)benzoyl chloride (from Part A)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-(3-acetylphenyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the acyl chloride solution to 0 °C and add the benzylamine solution dropwise via an addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure N-benzyl-4-(3-acetylphenyl)benzamide.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the derivatization of benzoic acid analogs, which can be used as a reference for optimizing the reactions of this compound.
| Derivative Type | Reagents and Conditions | Typical Yield | Reference |
| Ester | |||
| Methyl Ester | 4-Acetylbenzoic acid, MeOH, H₂SO₄ (cat.), 70°C, 8h | Not specified, but product obtained | [1] |
| Phenyl Ester | 4-Hydroxyacetophenone, m-toluoyl chloride, K₂CO₃, CHCl₃, 5-10°C to RT, 2h | Not specified, but product obtained | [2] |
| Amide | |||
| N-phenylbenzamide | Benzoic acid, aniline, PPh₃, N-chlorophthalimide, toluene, RT, 12h | 69% | |
| N-benzylbenzamide | Benzoic acid, benzylamine, PPh₃, I₂, Et₃N, CH₂Cl₂/MeCN, 0°C to RT, 10 min | 99% | [3] |
Characterization of Derivatives
The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity. Below are expected spectral data for analogous compounds.
Methyl 4-acetylbenzoate
-
TLC: Rf = 0.46 (2:1 hexane:ethyl acetate)[1]
4-acetylphenyl 3-methylbenzoate
-
¹H NMR (CDCl₃): Signals corresponding to aromatic protons and methyl protons.
-
¹³C NMR (CDCl₃): Resonances for carbonyl carbons, aromatic carbons, and methyl carbon.
-
IR (KBr): Characteristic C=O stretching frequencies for ester and ketone.
-
Crystal Structure: Available data confirms the molecular geometry.[2]
N-(4-acetylphenyl)benzamide
-
¹³C NMR: Spectral data available in public databases.
-
GC-MS: Mass spectrum available for identification.[4]
-
IR: Vapor phase IR spectrum available.[4]
The chemical structures and reaction schemes for the described protocols are depicted below.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
By following these detailed protocols, researchers can effectively synthesize ester and amide derivatives of this compound for a variety of applications in drug discovery and materials science.
References
Application Notes & Protocols: 4-(3-acetylphenyl)benzoic acid as a Linker for Creating Luminescent Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminescent Metal-Organic Frameworks (MOFs) using the novel organic linker, 4-(3-acetylphenyl)benzoic acid. While this specific linker is an emerging component for MOF synthesis, the protocols herein are based on established methodologies for structurally related linkers and robust MOF platforms such as those based on Zirconium (Zr) and Zinc (Zn) metal nodes.[1][2] These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this linker in creating functional materials for sensing, bio-imaging, and drug delivery.[3][4]
The unique structure of this compound, featuring a rigid biphenyl backbone, a carboxylate linking group, and a pendant acetyl group, makes it a promising candidate for constructing luminescent MOFs. The extended π-conjugation of the biphenyl system can give rise to intrinsic ligand-based luminescence, while the acetyl group offers a site for post-synthetic modification or specific interactions with guest molecules, potentially modulating the luminescent output for sensing applications.[5]
Potential Applications
MOFs constructed from this compound are anticipated to be valuable in several areas of research and development:
-
Luminescent Sensing: The intrinsic fluorescence of the MOF can be quenched or enhanced upon interaction of the acetyl group with specific analytes, enabling the development of selective chemosensors.[2] The porous structure can pre-concentrate analytes, enhancing sensitivity.
-
Drug Delivery: The pores of the MOF can be loaded with therapeutic agents. The inherent luminescence provides a powerful tool for tracking drug loading and release kinetics in vitro.[4]
-
Bio-imaging: When synthesized as nanoscale particles (NMOFs), these materials could serve as fluorescent probes for cellular and tissue imaging, offering potential advantages in photostability over traditional organic dyes.[4]
-
Heterogeneous Catalysis: The metal nodes and functional organic linkers can act as catalytic sites. The ordered porous structure allows for size-selective catalysis.[1]
Quantitative Data Summary
While specific quantitative data for MOFs derived from this compound is not yet widely published, the following tables summarize representative data from luminescent MOFs synthesized with structurally similar aromatic carboxylate linkers. This information provides an expected range of properties.
Table 1: Representative Luminescent Properties of Analogous MOFs
| MOF System | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Reference |
|---|---|---|---|---|---|
| Zn-based (imidazole-carboxylate) | ~350 | ~430 | 7.4 | - | [6] |
| Zn-based (pyridylbenzimidazole) | ~310-340 | ~380-450 | - | - | [2] |
| Zr-based (TCPB linker) | ~365 | ~440 | - | - | [3] |
| Eu³⁺@Zr-MOF (ratiometric) | ~393 (ligand) | ~615 (Eu³⁺) | - | - |[5] |
Table 2: Representative Physicochemical Properties of Analogous MOFs
| MOF System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| Zr-MOF (ellipsoid-like) | High | High | >400 | [3] |
| Magnetic MOF Composite | 79.52 | 0.09 | - | [7] |
| UiO-66 (Zr-based) | ~1000-1500 | ~0.5-0.7 | ~500 |[8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the linker, a general method for MOF synthesis, and subsequent characterization.
Protocol 1: Synthesis of this compound Linker
This protocol describes a plausible synthesis route using a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Workflow for Linker Synthesis
Caption: Workflow for the synthesis of the this compound linker.
Procedure:
-
Coupling Reaction: In a round-bottom flask, combine 3-acetylphenylboronic acid (1.0 eq), methyl 4-bromobenzoate (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux (approx. 90-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product (methyl 4-(3-acetylphenyl)benzoate) by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of sodium hydroxide (4.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with 2M HCl. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.
Protocol 2: Synthesis of a Zr-based MOF (UiO-66 analogue)
This protocol is adapted from established methods for synthesizing robust Zirconium-based MOFs.[1][3]
Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a luminescent MOF.
Procedure:
-
In a glass vial, dissolve Zirconium(IV) chloride (ZrCl₄, 1.0 eq) in N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve this compound (1.0 eq) in DMF. Sonication may be required.
-
Add a modulator, such as benzoic acid or acetic acid (10-50 eq), to the linker solution. The modulator helps control crystal size and quality.[1][3]
-
Combine the metal salt and linker solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120-150 °C for 24-72 hours.[1]
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product sequentially with fresh DMF (3 times) and then with a volatile solvent like ethanol (3 times) to remove unreacted starting materials.[1]
-
Activate the MOF by immersing the washed product in a fresh portion of ethanol for 2-3 days (solvent exchange), followed by heating under vacuum to remove all guest molecules from the pores.
Protocol 3: Characterization of the Luminescent MOF
1. Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Confirm phase purity by comparing the experimental pattern with a simulated pattern (if single-crystal data can be obtained) or by observing sharp, well-defined peaks indicative of a crystalline material.[1]
2. Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the activated MOF in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 5-10 °C/min up to 600-800 °C.
-
Analyze the resulting curve to determine the thermal stability of the MOF and confirm the removal of guest solvents.[1]
3. Photoluminescence Spectroscopy:
-
Disperse a small amount of the activated MOF powder in a solvent (e.g., ethanol) or analyze as a solid-state sample.
-
Record the excitation and emission spectra using a fluorescence spectrophotometer.
-
Determine the excitation and emission maxima.
-
Measure the fluorescence quantum yield using a standard reference (e.g., quinine sulfate).
-
Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).
Luminescence-Based Sensing Mechanism
Caption: A potential mechanism for luminescence quenching upon analyte binding.
These protocols provide a foundational framework for any researcher, scientist, or drug development professional aiming to synthesize and explore the properties of luminescent MOFs using the this compound linker. The unique functional group of this linker promises new opportunities in the design of advanced, functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold | MDPI [mdpi.com]
- 7. Synthesis of magnetic metal-organic framework (MOF) for efficient removal of organic dyes from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthetic Strategies for Incorporating 4-(3-acetylphenyl)benzoic Acid into Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of 4-(3-acetylphenyl)benzoic acid into polymeric structures. The presence of both a carboxylic acid and a ketone functional group makes this molecule a versatile building block for creating functional polymers with potential applications in drug delivery, diagnostics, and material science. The strategies outlined below are divided into two primary approaches: direct polymerization of a functionalized monomer and post-polymerization modification of a pre-existing polymer backbone.
Direct Polymerization Strategy
This approach involves the synthesis of a polymerizable monomer derived from this compound, followed by its polymerization or copolymerization. A common method to render a molecule like this polymerizable is to introduce a vinyl group, creating a styrene-based monomer.
Synthesis of 4-vinyl-3'-acetylbenzoic acid Monomer
A plausible synthetic route to a vinyl-functionalized version of this compound is proposed, starting from commercially available reagents. This synthesized monomer can then be polymerized using standard techniques.
Experimental Protocol: Synthesis of 4-vinyl-3'-acetylbenzoic acid
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
4-bromo-3'-acetylbenzoic acid (hypothetical starting material, may require custom synthesis)
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-3'-acetylbenzoic acid (1 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a 2:1 mixture of toluene and ethanol.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-vinyl-3'-acetylbenzoic acid.
Data Presentation:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-vinyl-3'-acetylbenzoic acid.
Polymerization of 4-vinyl-3'-acetylbenzoic acid
The synthesized monomer can be polymerized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to achieve polymers with controlled molecular weights and narrow dispersities.[1][2]
Experimental Protocol: RAFT Polymerization of 4-vinyl-3'-acetylbenzoic acid
Materials:
-
4-vinyl-3'-acetylbenzoic acid (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio would be [Monomer]:[RAFT agent]:[AIBN] = 100:1:0.2.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by NMR for composition.
Data Presentation:
| Parameter | Typical Range |
| Monomer Conversion | 60-95% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (tunable) |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
Diagram of Polymerization Workflow:
Caption: Workflow for RAFT polymerization.
Post-Polymerization Modification Strategy
This versatile strategy involves synthesizing a polymer with reactive "handles" and subsequently attaching the this compound molecule. This approach is advantageous as it allows for the use of well-established polymerization methods to create the polymer backbone, and the functionalization can be performed in a separate step.[3][4]
Synthesis of a Reactive Polymer Backbone
A common approach is to use a polymer with pendant groups that can readily react with the carboxylic acid of this compound, such as hydroxyl or amine groups. For example, poly(2-hydroxyethyl acrylate) (PHEA) can be synthesized by controlled radical polymerization.
Experimental Protocol: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) by RAFT
Materials:
-
2-Hydroxyethyl acrylate (HEA) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Follow the general RAFT polymerization procedure described in section 1.2, substituting HEA for the monomer and DMF for the solvent.
-
Precipitate the resulting polymer in cold diethyl ether.
-
Purify the polymer by re-dissolving in a minimal amount of DMF and re-precipitating in diethyl ether two more times.
-
Dry the final polymer under vacuum.
Attachment of this compound to the Polymer Backbone
The carboxylic acid of this compound can be coupled to the hydroxyl groups of PHEA via an esterification reaction, or to an amine-functionalized polymer via an amidation reaction. Amide bonds are generally more stable, so a two-step process of converting the hydroxyls to amines followed by amidation is also a robust option. Here, we detail the direct esterification.
Experimental Protocol: Esterification of PHEA with this compound
Materials:
-
Poly(2-hydroxyethyl acrylate) (PHEA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)[5]
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve PHEA and this compound (1.5 equivalents per hydroxyl group) in anhydrous DMF under an inert atmosphere.
-
Add DMAP (0.1 equivalents per hydroxyl group).
-
In a separate flask, dissolve DCC (1.5 equivalents per hydroxyl group) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the polymer solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad -OH stretch and appearance of the ester carbonyl stretch).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by adding the filtrate to a large excess of diethyl ether.
-
Redissolve the polymer in DMF and re-precipitate to ensure complete removal of unreacted small molecules.
-
Dry the functionalized polymer under vacuum.
Data Presentation:
| Parameter | Method | Expected Outcome |
| Degree of Functionalization | ¹H NMR Spectroscopy | 50-90% (tunable) |
| Molecular Weight | GPC | Increase corresponding to attached moiety |
| PDI | GPC | Should remain relatively unchanged |
Diagram of Post-Polymerization Modification:
Caption: Post-polymerization modification workflow.
Conclusion
The choice between direct polymerization and post-polymerization modification depends on the desired polymer architecture and the compatibility of the functional groups with the polymerization conditions. The direct polymerization of a custom-synthesized monomer offers a straightforward route to polymers with a high and uniform degree of functionalization. Post-polymerization modification provides greater flexibility, allowing for the functionalization of various pre-synthesized and well-characterized polymer backbones. The protocols provided herein serve as a detailed guide for researchers to successfully incorporate the versatile this compound moiety into polymers for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging 4-(3-acetylphenyl)benzoic Acid for the Development of Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-acetylphenyl)benzoic acid is a versatile bifunctional molecule that holds significant potential as a scaffold for the development of chemical probes in chemical biology and drug discovery. Its structure, featuring a carboxylic acid and an acetyl group on a biphenyl backbone, offers two distinct points for chemical modification. This allows for the modular synthesis of a variety of probes, including activity-based probes (ABPs), photoaffinity labels (PALs), and fluorescent probes. These tools are instrumental in identifying and validating drug targets, elucidating biological pathways, and screening for novel therapeutic agents.[1]
The carboxylic acid moiety can be readily activated to form amide bonds, enabling the conjugation of reporter tags (e.g., fluorophores, biotin) or targeting ligands.[2][3][4][5][6] The acetyl group provides a handle for diverse chemical transformations, such as conversion to an oxime for further functionalization or participation in condensation reactions to introduce additional chemical diversity. This application note provides an overview of the synthetic strategies and protocols for designing and creating chemical biology probes derived from this compound.
I. Synthesis of Functionalized Probes from this compound
The general strategy for creating chemical probes from this compound involves a two-pronged approach: modification of the carboxylic acid and functionalization of the acetyl group.
A. Activation and Coupling of the Carboxylic Acid Group
The carboxylic acid can be activated to facilitate coupling with various amines, such as those on reporter molecules or targeting ligands. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol: General Amide Bond Formation
-
Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (4.5 equivalents).[3]
-
Stir the mixture at room temperature for 30 minutes to form the activated acyl fluoride intermediate.[3]
-
Coupling: Add the desired amine-containing molecule (e.g., a fluorescent dye with an amine handle, a biotinylated amine, or a targeting ligand) (1 equivalent) to the reaction mixture.
-
Heat the reaction at an appropriate temperature (e.g., 80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous solutions to remove excess reagents and byproducts. Purify the final product by column chromatography.
Table 1: Representative Amide Coupling Reactions
| Entry | Amine Component | Coupling Reagent | Solvent | Yield (%) |
| 1 | 5-Aminofluorescein | BTFFH/DIPEA | DCM | 85 |
| 2 | Biotin-PEG-Amine | HBTU/DIPEA | DMF | 90 |
| 3 | Aniline | PNT/NMM | DCM | 92 |
Yields are hypothetical and based on typical literature values for similar reactions.
B. Modification of the Acetyl Group
The acetyl group can be chemically modified to introduce a variety of functionalities. One common modification is the formation of an oxime, which can be further derivatized.
Experimental Protocol: Oxime Formation
-
Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or a mixture of 2-propanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting oxime derivative by recrystallization or column chromatography.
The resulting oxime can be further functionalized, for example, by O-alkylation to introduce reporter groups or reactive moieties.
II. Application: Design and Synthesis of Specific Probe Types
A. Photoaffinity Probes
Photoaffinity probes are valuable tools for identifying the binding partners of small molecules. The acetylphenyl group can be a precursor to a photoreactive diazirine moiety, a commonly used photolabel. While direct conversion is complex, a related benzoic acid derivative, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, is a known photoaffinity labeling reagent. A similar strategy could be envisioned starting from a modified this compound.
A more direct approach involves incorporating a benzophenone moiety, another widely used photoreactive group.
Workflow for Benzophenone-based Photoaffinity Probe Synthesis
Caption: Synthesis of a benzophenone-based photoaffinity probe.
B. Activity-Based Probes (ABPs)
Activity-based probes are designed to covalently modify the active site of a specific enzyme or class of enzymes, providing a direct measure of their catalytic activity.[1][7] The this compound scaffold can be functionalized with a reactive "warhead" to create an ABP.
Logical Workflow for Activity-Based Probe Design
Caption: Design strategy for an activity-based probe.
C. Fluorescent Probes
Fluorescent probes are essential for visualizing biological processes in real-time. By conjugating a fluorophore to the this compound scaffold, probes can be designed to target specific cellular components or report on enzymatic activity.
Signaling Pathway for a Target-Specific Fluorescent Probe
Caption: Mechanism of a target-activated fluorescent probe.
III. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of probes derived from this compound. These values are representative of what might be expected for well-designed chemical probes.
Table 2: Hypothetical Probe Characteristics
| Probe ID | Probe Type | Target | Binding Affinity (Kd, nM) | Quantum Yield (Φ) | Cell Permeability |
| APB-01 | Photoaffinity | Kinase X | 50 | N/A | High |
| ABP-02 | Activity-Based | Protease Y | 100 (IC50) | N/A | Moderate |
| FLP-03 | Fluorescent | Receptor Z | 25 | 0.65 | High |
IV. Conclusion
This compound represents a valuable and versatile starting material for the construction of a wide array of chemical biology probes. The orthogonal reactivity of its carboxylic acid and acetyl functional groups allows for the systematic and modular synthesis of probes tailored for specific applications. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and synthesize novel probes to explore complex biological systems and accelerate the drug discovery process. Further optimization of linkers and reactive groups will undoubtedly expand the utility of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
Methodological Guide for the Gram-Scale Synthesis of 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodological guide for the gram-scale synthesis of 4-(3-acetylphenyl)benzoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] The protocol focuses on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.
Reaction Principle
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and 3-acetylphenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 252-254 | >98% |
| 3-Acetylphenylboronic acid | C₈H₉BO₃ | 163.97 | 165-170 | >97% |
| This compound | C₁₅H₁₂O₃ | 240.26 | 184-188 | >95%[1][2] |
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a gram-scale synthesis of this compound.
Materials:
-
4-Bromobenzoic acid (1.0 equiv.)
-
3-Acetylphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (e.g., 5.0 g, 24.87 mmol, 1.0 equiv.), 3-acetylphenylboronic acid (4.89 g, 29.84 mmol, 1.2 equiv.), and potassium carbonate (10.31 g, 74.61 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 125 mL).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.57 g, 0.497 mmol, 0.02 equiv.).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as an off-white to pale yellow solid.[1]
-
Alternatively, recrystallization from a suitable solvent such as an ethanol-water mixture can be employed for purification.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Troubleshooting & Optimization
challenges in the purification of 4-(3-acetylphenyl)benzoic acid from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-(3-acetylphenyl)benzoic acid from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Problem 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution(s) |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating workup. |
| Product loss during extraction | Ensure the pH of the aqueous phase is correctly adjusted. To extract the carboxylate salt into the aqueous layer, the pH should be at least 2-3 units above the pKa of the carboxylic acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa.[1] Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Precipitation during workup | If the product precipitates prematurely, consider using a solvent system in which it is more soluble or perform the extraction at a slightly elevated temperature. |
| Product loss during recrystallization | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point of the solvent. Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor.[2][3][4][5][6] |
| Co-precipitation with impurities | If the product is co-precipitating with impurities, a different purification method such as column chromatography may be necessary. |
Problem 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Recommended Solution(s) |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Supersaturated solution | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1][2] |
| Inappropriate solvent system | The chosen solvent may be too good a solvent for the compound even at low temperatures. Try a different solvent or a solvent mixture. For biphenyl carboxylic acids, aqueous ethanol or a mixture of a good solvent (like benzene or ethyl acetate) with a poor solvent (like petroleum ether or hexane) can be effective.[7] |
| Presence of significant impurities | High levels of impurities can inhibit crystal formation. Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Problem 3: Purified Product is Still Impure (e.g., incorrect melting point, presence of impurities in NMR/LC-MS)
| Potential Cause | Recommended Solution(s) |
| Ineffective recrystallization | The chosen solvent may not be effective at excluding certain impurities. Try a different recrystallization solvent. For biphenyl carboxylic acids, aqueous ethanol is a common choice.[7] |
| Incomplete separation by column chromatography | Optimize the mobile phase for better separation. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on a TLC plate. Consider using a gradient elution. |
| Presence of structurally similar impurities | Impurities with similar polarity to the desired product can be difficult to separate. Homocoupled products or isomers may require careful optimization of purification techniques. Multiple purification steps (e.g., recrystallization followed by column chromatography) may be necessary. |
| Residual starting materials | Unreacted 4-bromobenzoic acid or 3-acetylphenylboronic acid may be present. An acid-base extraction should effectively remove the acidic starting material. The boronic acid can be more challenging to remove and may require column chromatography. |
| Palladium catalyst contamination | Residual palladium from the Suzuki coupling reaction can be present. This can often be removed by filtering the reaction mixture through a pad of Celite® before workup, or by using specific metal scavengers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when synthesizing this compound via a Suzuki coupling reaction?
A1: When synthesizing this compound via a Suzuki coupling of 4-bromobenzoic acid and 3-acetylphenylboronic acid, you can anticipate the following impurities:
-
Homocoupling products: Biphenyl (from the coupling of two molecules of 3-acetylphenylboronic acid) and 4,4'-biphenyldicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid).[8]
-
Protodeboronation product: Acetophenone (from the replacement of the boronic acid group on 3-acetylphenylboronic acid with a hydrogen atom).[8]
-
Dehalogenation product: Benzoic acid (from the replacement of the bromine atom on 4-bromobenzoic acid with a hydrogen atom).[8]
-
Unreacted starting materials: 4-bromobenzoic acid and 3-acetylphenylboronic acid.
-
Palladium catalyst residues.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good starting point for the recrystallization of this compound is an aqueous ethanol solution. This compound is a biphenyl carboxylic acid, and for similar compounds, dissolving the crude material in a minimal amount of hot ethanol followed by the slow addition of hot water until the solution becomes slightly turbid is a common and effective technique.[7] Then, allowing the solution to cool slowly should yield purified crystals.
Q3: How can I remove unreacted 4-bromobenzoic acid from my product?
A3: Unreacted 4-bromobenzoic acid can be effectively removed using an acid-base extraction. During the workup, dissolving the crude reaction mixture in an organic solvent (like ethyl acetate) and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) will convert both the product and the unreacted starting material into their water-soluble carboxylate salts. After separating the aqueous layer, acidification with a strong acid (e.g., HCl) will precipitate both acids. If further separation is needed due to similar acidities, column chromatography would be the next step.
Q4: My product appears as an oil during recrystallization. What should I do?
A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the concentration of the solute is too high. If your product oils out, you can try the following:
-
Add more hot solvent to dissolve the oil.
-
Reheat the solution and allow it to cool more slowly.
-
Try a different solvent with a lower boiling point.
-
Use a solvent pair to modify the properties of the crystallization medium.
Q5: What type of column chromatography is suitable for purifying this compound?
A5: Normal-phase column chromatography using silica gel is a suitable method for purifying this compound. Since it is a relatively polar, acidic compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid (e.g., 0.5-1%) is recommended. The acetic acid helps to suppress the ionization of the carboxylic acid on the silica gel, leading to better peak shape and separation. The optimal solvent ratio should be determined by TLC analysis beforehand.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol [9] |
| Appearance | Off-white to pale yellow solid[9] |
| Melting Point | 184-188 °C[9] |
Table 2: Illustrative Solubility of this compound in Common Solvents
Note: The following data is illustrative and based on general principles for similar compounds, as precise quantitative data was not available in the search results. Experimental verification is recommended.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Slightly soluble[9] | Moderately Soluble |
| Methanol | Soluble[9] | Very Soluble |
| Ethanol | Soluble | Very Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Soluble |
| Dichloromethane | Sparingly Soluble | Moderately Soluble |
| Toluene | Sparingly Soluble | Moderately Soluble |
| Hexanes | Insoluble | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble[9] | Very Soluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: If the solution is turbid, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the melting point and obtain analytical data (e.g., NMR, LC-MS) to confirm the purity of the final product.
Protocol 2: Purification of this compound by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product by melting point determination and other analytical techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. famu.edu [famu.edu]
- 6. amherst.edu [amherst.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
identifying and minimizing byproducts in 4-(3-acetylphenyl)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-(3-acetylphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-halobenzoic acid (typically 4-bromobenzoic acid) with 3-acetylphenylboronic acid.[1][2]
Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of this compound?
A2: The two main byproducts encountered in this synthesis are:
-
Homocoupling product of the boronic acid: This results in the formation of 3,3'-diacetylbiphenyl from the coupling of two molecules of 3-acetylphenylboronic acid. This side reaction is often promoted by the presence of oxygen.[2]
-
Protodeboronation product: This involves the replacement of the boronic acid group on 3-acetylphenylboronic acid with a hydrogen atom, yielding acetophenone. This can be more prevalent with electron-rich boronic acids and under prolonged heating.[2]
Q3: How can I detect the presence of the main product and its byproducts in my reaction mixture?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and qualitatively identify the presence of starting materials, the desired product, and byproducts based on their different polarities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the relative amounts of byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and the unambiguous identification of byproducts.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of the desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the catalyst is not old or has been improperly stored, as Pd(0) species can be sensitive to air and moisture.[2] Consider using a more air-stable pre-catalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. Oxygen can lead to the formation of palladium(II) species that promote homocoupling of the boronic acid.[2] |
| Suboptimal Base | The choice and amount of base are critical for activating the boronic acid. For substrates with acidic protons like 4-halobenzoic acid, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[6][7] The solubility of the base in the chosen solvent system is also important. |
| Inappropriate Solvent | The solvent system needs to be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used for Suzuki-Miyaura reactions.[7] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Typical temperatures for Suzuki-Miyaura couplings range from 80-110 °C.[7] |
| Impure Starting Materials | Ensure the purity of your starting materials (4-halobenzoic acid and 3-acetylphenylboronic acid) as impurities can interfere with the catalytic cycle. |
Issue 2: High Levels of Homocoupling Byproduct (3,3'-diacetylbiphenyl)
The formation of significant amounts of the homocoupling byproduct can drastically reduce the yield of the desired cross-coupled product.
| Potential Cause | Recommended Action |
| Oxygen in the Reaction | As mentioned previously, rigorous exclusion of oxygen is the most critical factor in minimizing homocoupling.[2] Ensure all reagents and the reaction vessel are thoroughly deoxygenated. |
| High Concentration of Boronic Acid | Adding the 3-acetylphenylboronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
| Palladium(II) Pre-catalyst | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. While this is part of the catalyst activation, suboptimal conditions can lead to excessive homocoupling at the start of the reaction. |
Issue 3: Presence of Protodeboronation Byproduct (Acetophenone)
The loss of the boronic acid functional group before cross-coupling can be a significant issue.
| Potential Cause | Recommended Action |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed to avoid prolonged heating, which can promote protodeboronation. |
| Presence of Protic Solvents/Water | While water is often a component of the solvent system, an excessive amount or the presence of other protic impurities can lead to protodeboronation. Use anhydrous organic solvents when possible if this side reaction is significant.[7] |
| Instability of Boronic Acid | If protodeboronation is a persistent issue, consider converting the 3-acetylphenylboronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[7] |
Experimental Protocols
Illustrative Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general guideline for the synthesis of this compound and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
S-Phos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid, 3-acetylphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst and the phosphine ligand to the flask under the inert atmosphere.
-
Add anhydrous toluene and degassed water to the flask.
-
Degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[7]
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-(3-acetylphenyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(3-acetylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing systematic steps to identify and resolve the problem.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction between 3-acetylphenylboronic acid and 4-bromobenzoic acid is resulting in a very low yield or no desired product. What are the primary areas I should investigate?
Answer: A low or negligible yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2][3]
Initial Checks:
-
Reagent Quality:
-
Boronic Acid Integrity: 3-Acetylphenylboronic acid, being an electron-deficient arylboronic acid, can be susceptible to protodeboronation, where the C-B bond is cleaved.[1] Ensure you are using a fresh, high-purity batch. Consider storing it under inert gas and in a desiccator.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[4] If you are using 4-chlorobenzoic acid, consider switching to 4-bromobenzoic acid or 4-iodobenzoic acid for higher reactivity.[4][5]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) pre-catalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1][6] Use fresh catalyst and ligand and store them under an inert atmosphere.
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][6] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can negatively impact the catalytic cycle.[1] Ensure the base is of high purity and handled appropriately to avoid moisture absorption.
-
Systematic Optimization: If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is the next step. This involves screening different catalysts, ligands, bases, and solvents.
Issue 2: Significant Byproduct Formation
Question: I am observing significant impurities alongside my desired product. How can I identify and minimize these side reactions?
Answer: Common side reactions in Suzuki couplings include homocoupling, protodeboronation, and dehalogenation. Identifying the major byproduct is key to addressing the issue.
-
Homocoupling: The formation of biphenyl species from the coupling of two boronic acid molecules (3,3'-diacetylbiphenyl) or two aryl halide molecules (4,4'-biphenyldicarboxylic acid).
-
Protodeboronation: The replacement of the boronic acid group on 3-acetylphenylboronic acid with a hydrogen atom, forming acetophenone.
-
Cause: This is a common issue with electron-deficient boronic acids and can be promoted by certain bases and elevated temperatures.[1][7]
-
Solution:
-
Choice of Base: Use a milder base. For instance, if you are using a strong base like NaOH, consider switching to K₂CO₃ or K₃PO₄.[8]
-
Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate, which can be less prone to premature decomposition.[1][9]
-
Reaction Conditions: Lower the reaction temperature and shorten the reaction time if possible.
-
-
-
Dehalogenation: The replacement of the bromine on 4-bromobenzoic acid with a hydrogen atom, forming benzoic acid.
-
Cause: This can be influenced by the choice of ligand, base, and solvent, as well as high temperatures and long reaction times.[10]
-
Solution:
-
Screen different phosphine ligands. The electronic and steric properties of the ligand can influence the relative rates of cross-coupling versus dehalogenation.[10]
-
Avoid overly harsh basic conditions.
-
Optimize the temperature and reaction time to favor the desired coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling an electron-deficient boronic acid with an aryl bromide? A1: For challenging couplings, including those with electron-deficient partners, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[2][11] Consider screening catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or RuPhos. Pre-formed catalysts that incorporate these ligands (e.g., SPhos-Pd-G3) are also excellent choices.
Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one? A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[4][8] The choice of base can significantly affect the reaction yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[8] For substrates sensitive to strong bases, weaker bases like carbonates are often preferred. K₃PO₄ is often a good choice for challenging couplings. A screening of different bases is recommended for optimization.
Q3: What solvent system should I use for the synthesis of this compound? A3: Suzuki reactions can be performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][6] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[6][12] For your specific synthesis, a good starting point would be a mixture of dioxane/water or toluene/water. The optimal solvent system may need to be determined experimentally.
Q4: Can I use 4-chlorobenzoic acid instead of 4-bromobenzoic acid? A4: While possible, aryl chlorides are significantly less reactive than aryl bromides and iodides in Suzuki couplings.[4][5] Standard conditions that work well for aryl bromides may fail with aryl chlorides. To successfully use 4-chlorobenzoic acid, you will likely need a more active catalyst system, typically involving bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[5][13]
Q5: My reaction is sluggish. Should I increase the temperature? A5: Increasing the temperature can often increase the reaction rate. However, it can also promote side reactions like protodeboronation and catalyst decomposition.[7][10] If your reaction is slow, first ensure your catalyst is active and your reagents are pure. If the reaction is still sluggish, you can incrementally increase the temperature while monitoring for the formation of byproducts. Microwave irradiation can also be an effective way to shorten reaction times and improve yields.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables present hypothetical data from a screening study to optimize the synthesis of this compound.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 52 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 88 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | 91 |
Reaction Conditions: 4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Screening of Bases
| Entry | Base (2.0 equiv) | Yield (%) |
| 1 | Na₂CO₃ | 65 |
| 2 | K₂CO₃ | 88 |
| 3 | K₃PO₄ | 92 |
| 4 | Cs₂CO₃ | 90 |
Reaction Conditions: 4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 3: Screening of Solvents
| Entry | Solvent (4:1 with H₂O) | Yield (%) |
| 1 | Toluene | 85 |
| 2 | Dioxane | 92 |
| 3 | THF | 78 |
| 4 | DMF | 75 |
Reaction Conditions: 4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), 90 °C, 12 h.
Experimental Protocols
Baseline Protocol for the Synthesis of this compound
This protocol provides a starting point for the Suzuki coupling reaction. Optimization may be required based on experimental results.
Materials:
-
4-bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
3-acetylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask containing the solids.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~2 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
troubleshooting common side reactions during the synthesis of biphenyl carboxylic acids
Welcome to the technical support center for the synthesis of biphenyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling reaction. What are the common causes and how can I minimize it?
A1: Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction in Suzuki-Miyaura coupling. The primary causes include the presence of oxygen, the use of a Pd(II) precatalyst without complete reduction to Pd(0), and suboptimal base or ligand choice.
To minimize homocoupling, consider the following troubleshooting steps:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for solvents.[1]
-
Use of Pd(0) Precatalysts: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid incomplete in-situ reduction of Pd(II) species.[1]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands which can promote the desired reductive elimination step over side reactions.
-
Base Optimization: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective. It is recommended to screen different bases to find the optimal one for your specific substrate.[1][2]
Q2: My Grignard reaction for the synthesis of a biphenyl carboxylic acid is yielding a significant amount of biphenyl as a byproduct. How can I prevent this?
A2: The formation of biphenyl is a common side reaction in Grignard syntheses involving aryl halides. This occurs through the coupling of the Grignard reagent with unreacted aryl halide.[3] The formation of this side product is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[3]
To mitigate biphenyl formation:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the aryl halide.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.
-
Purification: Biphenyl can often be removed from the desired carboxylic acid product by trituration with a non-polar solvent like petroleum ether or by recrystallization from a suitable solvent system such as aqueous ethanol or a benzene/petroleum ether mixture.[3][4]
Q3: I am struggling with low and erratic yields in my Ullmann coupling reaction to synthesize a biphenyl carboxylic acid. What can I do to improve this?
A3: The traditional Ullmann reaction is known for requiring harsh reaction conditions and often results in inconsistent yields.[5] The primary side reaction is homocoupling of the aryl halide.
To improve the reliability and yield of your Ullmann coupling:
-
Modern Catalytic Systems: Consider using modern variations of the Ullmann reaction that employ palladium or nickel catalysts, which often proceed under milder conditions.[5]
-
Ligand-Assisted Protocol: The use of ligands can significantly improve the efficiency of copper-catalyzed Ullmann reactions.
-
Substrate Reactivity: The reaction is typically more efficient with electron-deficient aryl halides.
-
Stoichiometry Control: In unsymmetrical couplings, using an excess of one of the aryl halides can favor the desired cross-coupling product.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Minimizing Side Reactions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-BP-001 | Significant homocoupling of boronic acid | 1. Presence of oxygen.2. Incomplete reduction of Pd(II) precatalyst.3. Suboptimal base. | 1. Thoroughly degas all solvents and reagents.2. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).3. Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] |
| SMC-BP-002 | Protodeboronation of boronic acid | 1. Presence of protic impurities (e.g., water).2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents.2. Consider using more stable boronic esters (e.g., pinacol esters). |
| SMC-BP-003 | Low or no product formation | 1. Inactive catalyst.2. Poorly soluble base or substrate. | 1. Use fresh catalyst and ensure an inert atmosphere.2. Choose a solvent system that ensures solubility of all components. |
Grignard Reaction: Addressing Biphenyl Formation
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| GR-BP-001 | High percentage of biphenyl byproduct | 1. High concentration of aryl halide.2. Excessive reaction temperature. | 1. Slow, dropwise addition of the aryl halide.2. Maintain gentle reflux and avoid overheating.[3] |
| GR-BP-002 | Difficulty in separating biphenyl from the product | 1. Similar solubility profiles. | 1. Triturate the crude product with petroleum ether to dissolve the biphenyl.2. Recrystallize the carboxylic acid from a solvent system like aqueous ethanol.[4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 4-Phenylbenzoic Acid
This protocol is designed to minimize homocoupling and other side reactions.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzoic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify by recrystallization from aqueous ethanol if necessary.[4]
Protocol 2: Purification of Biphenyl Carboxylic Acid from Biphenyl by Acid-Base Extraction
This protocol is effective for removing non-acidic impurities like biphenyl.
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The biphenyl carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while the non-polar biphenyl will remain in the organic layer.
-
Separate the aqueous layer.
-
Repeat the extraction of the organic layer with the aqueous base solution to ensure complete recovery of the carboxylic acid.
-
Combine the aqueous layers and slowly acidify with a strong acid, such as 1M HCl, until the biphenyl carboxylic acid precipitates out.
-
Collect the purified solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
References
strategies for improving the yield and purity of 4-(3-acetylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-(3-acetylphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-acetylphenylboronic acid with 4-bromobenzoic acid (or its ester derivative) in the presence of a palladium catalyst and a base.[1][2][3]
Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?
A2: Several parameters are crucial for maximizing yield and purity:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., PPh₃, SPhos) is critical. The ligand stabilizes the palladium catalyst and influences its reactivity.[4]
-
Base: The base, such as K₂CO₃, K₃PO₄, or Na₂CO₃, plays a vital role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction outcome.[1][5][6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution is commonly used to dissolve both the organic and inorganic reagents.[7][8]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst through oxidation. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction mixture.[1][5]
-
Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they may also lead to catalyst decomposition and an increase in side products.[5]
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities include:
-
Homocoupling products: Formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 3,3'-diacetylbiphenyl from 3-acetylphenylboronic acid or 4,4'-biphenyldicarboxylic acid from 4-bromobenzoic acid).[1]
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom on the starting material, leading to the formation of acetophenone.[1][5]
-
Dehalogenation product: Replacement of the bromine atom with a hydrogen atom on the starting material, resulting in benzoic acid.[1]
-
Unreacted starting materials: Incomplete conversion of 3-acetylphenylboronic acid or 4-bromobenzoic acid.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary purification methods are:
-
Recrystallization: This technique is effective for removing impurities with different solubility profiles. A suitable solvent system should dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain in the solution or are insoluble.[9][10][11][12][13]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A suitable eluent system is chosen to achieve good separation.[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.[1] |
| Ineffective base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely ground and anhydrous if required.[5] | |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or using freeze-pump-thaw cycles.[1][5] | |
| Suboptimal temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed.[5] | |
| Significant amount of starting materials remaining | Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Low catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). | |
| Presence of significant homocoupling byproducts | Oxygen contamination | Improve the degassing procedure.[1] |
| Catalyst decomposition | Use a more stable catalyst/ligand system or lower the reaction temperature. | |
| Presence of significant protodeboronation byproduct | High temperature or prolonged reaction time | Reduce the reaction temperature and/or time.[5] |
| Inappropriate base | Use a milder base (e.g., K₃PO₄ or KF).[5] | |
| Unstable boronic acid | Consider using a more stable boronic ester (e.g., pinacol ester).[5] |
Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product contaminated with starting materials | Incomplete reaction | See "Low Yield" section for optimizing reaction conditions. |
| Inefficient purification | Optimize the recrystallization solvent system or the eluent for column chromatography. | |
| Product contaminated with homocoupling byproducts | Inefficient purification | Use column chromatography for separation as homocoupling products often have different polarities. |
| Product has a broad melting point range | Presence of impurities | Recrystallize the product again from a different solvent system or perform column chromatography.[13] |
| Off-color product | Presence of colored impurities | Treat the solution with activated charcoal during recrystallization.[13] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Acetylphenylboronic acid (1.2 mmol)
-
4-Bromobenzoic acid (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-acetylphenylboronic acid, 4-bromobenzoic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water.
-
Bubble the inert gas through the solution for 15 minutes to ensure it is oxygen-free.
-
Add the palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add 20 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound by Recrystallization
Solvent System Selection: A suitable solvent for recrystallization should dissolve this compound at high temperatures but not at room temperature. Common solvent systems to test include ethanol/water, acetone/water, or toluene.
Procedure (using Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[11]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. studylib.net [studylib.net]
- 12. famu.edu [famu.edu]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
purification of 4-(3-acetylphenyl)benzoic acid using column chromatography versus recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(3-acetylphenyl)benzoic acid, comparing column chromatography and recrystallization methods. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
Common impurities can include starting materials, reaction byproducts, and residual catalysts. Depending on the synthetic route, these could be biphenyl derivatives, unreacted Grignard reagents, or organometallic residues.
Q2: When should I choose column chromatography over recrystallization for purifying this compound?
Column chromatography is preferable when dealing with complex mixtures containing impurities with polarities similar to the product. It is also advantageous for separating non-crystalline or oily products.[1] However, it can be more time-consuming and uses larger volumes of solvent compared to recrystallization.
Q3: When is recrystallization the better option?
Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound, often yielding a product of high purity.[2] It is generally faster and more cost-effective than column chromatography if a suitable solvent is found and the compound readily forms crystals.
Q4: What is a good starting point for a recrystallization solvent for this compound?
Given the structure of this compound (an aromatic carboxylic acid with a ketone group), a polar solvent or a mixed-solvent system would be a good starting point. Aqueous ethanol or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes) is often effective for similar compounds like biphenyl carboxylic acids.[3] Experimentation with small amounts of the crude product is necessary to find the optimal solvent system.
Q5: How can I determine the purity of my this compound after purification?
Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[4][5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on purity by measuring the area of the product peak relative to impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent). | Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your compound and impurities.[7] For acidic compounds, a common mobile phase is a mixture of hexanes and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.[8] |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A gradient elution might be necessary. |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the silica gel (common for acidic compounds). | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce interactions with the stationary phase.[8] |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.[9] |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11] |
| Oiling Out (Compound separates as an oil, not crystals) | The solution is cooling too quickly; the compound's melting point is lower than the boiling point of the solvent; the compound is too impure. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly. Ensure the initial purity of the crude material is reasonably high. |
| Low Recovery of Purified Product | Too much solvent was used, leading to significant product loss in the mother liquor; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[12][13] Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.[14] |
| Colored Impurities Remain in Crystals | The impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[12] |
Data Presentation: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization | Notes |
| Typical Purity | >95% (can be lower depending on separation) | >98% (often very high for crystalline solids) | Recrystallization can be repeated to achieve higher purity. |
| Typical Yield | 60-90% | 70-95% | Yield is highly dependent on the specific procedure and the initial purity of the crude material. A study on benzoic acid showed a 79% recovery with water as the solvent.[4] |
| Time Consumption | High (can take several hours to a full day) | Moderate (typically a few hours) | Column packing, elution, and fraction analysis are time-intensive. |
| Solvent Consumption | High | Low to Moderate | Column chromatography requires large volumes of eluent. |
| Cost | Higher (due to silica gel and large solvent volumes) | Lower | The main cost is the recrystallization solvent. |
| Scalability | Can be challenging to scale up | Relatively easy to scale up | Industrial purification often favors crystallization. |
Experimental Protocols
Column Chromatography Protocol for this compound
This is a general protocol and may require optimization.
-
Solvent System Selection:
-
Using TLC, test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Add 0.5-1% acetic acid to the chosen solvent system to improve peak shape.
-
The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol for this compound
This is a general protocol and the solvent system will require optimization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.[10]
-
Consider solvent pairs, such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Mandatory Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. varsitytutors.com [varsitytutors.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. famu.edu [famu.edu]
dealing with catalyst deactivation in the synthesis of 4-(3-acetylphenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-acetylphenyl)benzoic acid, with a specific focus on addressing challenges related to catalyst deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura cross-coupling, particularly those related to catalyst deactivation.
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield. What are the potential causes related to the catalyst?
A1: Low yields in this specific Suzuki-Miyaura coupling can often be attributed to several catalyst-related issues:
-
Catalyst Deactivation by Functional Groups: The presence of both a carboxylic acid and a ketone (acetyl) group in the product and starting materials can lead to catalyst deactivation. The carboxylate anion, formed under basic reaction conditions, and the oxygen atom of the acetyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Oxidation of the Palladium Catalyst: Palladium(0), the active catalytic species, is susceptible to oxidation, rendering it inactive. This can be caused by residual oxygen in the reaction vessel or impurities in the reagents and solvents.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For this reaction, which involves functionalized and potentially sterically hindered substrates, a bulky and electron-rich phosphine ligand is often required. An inadequate ligand may not sufficiently protect the palladium center or promote the necessary oxidative addition and reductive elimination steps.
-
Formation of Palladium Black: The precipitation of palladium black is a clear indicator of catalyst decomposition and aggregation. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
-
Homocoupling Side Reactions: Inefficient catalytic activity can lead to an increase in side reactions, such as the homocoupling of the boronic acid starting material, which consumes reactants and reduces the yield of the desired product.
Q2: I am observing the formation of palladium black in my reaction mixture. What steps can I take to prevent this?
A2: The formation of palladium black indicates that the palladium catalyst is aggregating and precipitating out of the solution, leading to a loss of catalytic activity. To prevent this, consider the following:
-
Optimize Ligand-to-Palladium Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium nanoparticles and prevent their agglomeration. For phosphine ligands, a slight excess relative to the palladium precursor can be beneficial.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen for a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition. Ensure vigorous and efficient stirring throughout the reaction.
-
Use a Stabilizing Support: Employing a supported palladium catalyst, such as palladium on charcoal (Pd/C), can sometimes mitigate aggregation by anchoring the palladium particles.
Q3: Can the carboxylic acid moiety of 4-bromobenzoic acid or the final product inhibit the palladium catalyst?
A3: Yes, the carboxylic acid group can interfere with the catalytic cycle.[1] Under the basic conditions necessary for the Suzuki-Miyaura coupling, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially forming inactive or less active catalyst species. This can lead to lower reaction rates and incomplete conversion. To address this, you can:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is less likely to coordinate to the palladium and can be hydrolyzed back to the carboxylic acid after the coupling is complete.
-
Careful Selection of Base and Solvent: The choice of base and solvent can influence the solubility of the carboxylate salt and its interaction with the catalyst. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) can help identify conditions that minimize this inhibition.
Q4: My reaction is sluggish and does not go to completion, even with extended reaction times. What troubleshooting steps should I take?
A4: A sluggish reaction can be a sign of catalyst inhibition or deactivation. Here are some steps to troubleshoot this issue:
-
Degas the Reaction Mixture Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Ensure all solvents and the reaction mixture are properly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a More Robust Catalyst System: Consider switching to a more active and stable catalyst system. This could involve using a different palladium precursor (e.g., a pre-formed palladium complex) or a more electron-rich and bulky ligand (e.g., SPhos, XPhos).
-
Screen Different Bases: The base is crucial for the transmetalation step. If the reaction is slow, the base may not be effective enough. Try screening different bases of varying strengths and solubilities.
-
Check the Purity of Your Reagents: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure your aryl halide, boronic acid, and solvent are of high purity.
Frequently Asked Questions (FAQs)
Q5: What is a suitable catalyst system for the synthesis of this compound via Suzuki-Miyaura coupling?
A5: A common and effective catalyst system for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids involves a palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or more advanced biaryl phosphine ligands like SPhos or XPhos. A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is also required.
Q6: What are the typical reaction conditions for this synthesis?
A6: Typical reaction conditions involve reacting 3-acetylphenylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base in a suitable solvent system. The reaction is often heated to temperatures between 80-110 °C under an inert atmosphere. Common solvent systems include mixtures of an organic solvent like dioxane, toluene, or dimethoxyethane (DME) with water.
Q7: How can I monitor the progress of the reaction?
A7: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q8: Are there any known catalyst poisons I should be aware of for this reaction?
A8: Besides the potential inhibition by the functional groups on your substrates, general catalyst poisons for palladium-catalyzed reactions include sulfur compounds, cyanides, and halides in excess.[2] It is crucial to use high-purity reagents and solvents to avoid introducing these contaminants.
Q9: Is it possible to regenerate the deactivated palladium catalyst?
A9: In some cases, it is possible to regenerate a deactivated palladium catalyst. For palladium black, a common approach involves dissolving the metal in aqua regia, followed by precipitation of a palladium salt and subsequent reduction to Pd(0). For homogeneously deactivated catalysts, recovery may involve precipitation followed by purification and re-reduction. However, for laboratory-scale reactions, using a fresh catalyst is often more practical and time-efficient.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of substrates structurally similar to those used in the synthesis of this compound. This data can serve as a baseline for expected performance.
Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromobenzoic Acids with Phenylboronic Acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | 1.5 | 97 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Benchchem |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | Benchchem |
| Pd/C | - | Na₂CO₃ | DME/H₂O | Reflux | - | 64 | [4] |
Table 2: Influence of Base on the Yield of Suzuki-Miyaura Coupling of a Bromobenzoic Acid.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Water | Room Temp | 1.5 | 97 | [3] |
| NaHCO₃ | Water | Room Temp | 6 | Moderate | [3] |
| KOH | Water | 100 | 20 | Moderate | [3] |
Experimental Protocols
A general experimental protocol for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2][5]
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling and troubleshooting logic.
References
analytical methods for detecting impurities in 4-(3-acetylphenyl)benzoic acid samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for detecting impurities in 4-(3-acetylphenyl)benzoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
A1: The most common and effective techniques for analyzing impurities in active pharmaceutical ingredients (APIs) like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is typically used for non-volatile organic impurities, GC-MS for volatile organic compounds and residual solvents, and NMR is invaluable for structural elucidation of unknown impurities.[1][2]
Q2: What types of impurities can be expected in this compound samples?
A2: Impurities can originate from the synthesis process or degradation. For a molecule likely synthesized via a Suzuki-Miyaura coupling, common impurities include starting materials, reagents, by-products such as homocoupled dimers, and residual catalyst.[3][4] Degradation impurities can form under stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[5][6]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and acidic, basic, and oxidative environments.[5][6][7] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][8]
Q4: How are the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined for an impurity method?
A4: LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[9][10]
Q5: What is the role of NMR spectroscopy in impurity analysis?
A5: NMR spectroscopy is a powerful tool for the identification and structural elucidation of unknown impurities.[1][11] It provides detailed information about the molecular structure of a compound.[1][12][13] Quantitative ¹H NMR (qNMR) can also be used to determine the purity of the main component and quantify impurities without the need for reference standards of the impurities.
Troubleshooting Guides
HPLC Method Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for the main component and/or impurities are tailing. What could be the cause?
-
Answer:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress silanol ionization. Use a high-purity silica column.[14]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.[15]
-
-
Column Contamination/Wear: Buildup of strongly retained compounds or degradation of the stationary phase can cause poor peak shape.
-
Solution: Use a guard column and filter all samples.[16] Flush the column with a strong solvent or, if necessary, replace it.
-
-
-
Question: My peaks are showing fronting. What should I check?
-
Answer:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
-
Column Overload: This can also manifest as fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Logical Flow for Troubleshooting HPLC Peak Shape
References
- 1. veeprho.com [veeprho.com]
- 2. ispub.com [ispub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. sgs.com [sgs.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
resolving solubility issues of 4-(3-acetylphenyl)benzoic acid during reaction workup
This guide provides troubleshooting assistance for common issues encountered during the reaction workup of 4-(3-acetylphenyl)benzoic acid, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to work with during extraction?
A1: this compound possesses both a non-polar biphenyl ketone structure and a polar, acidic carboxylic acid group. This dual nature means its solubility is highly dependent on the pH of the aqueous solution and the polarity of the organic solvent used. This can lead to unexpected precipitation or poor separation between layers.
Q2: My product is precipitating at the interface of the organic and aqueous layers during basic extraction. What should I do?
A2: This often happens if the pH of the aqueous layer is not high enough to fully deprotonate the carboxylic acid and form the more water-soluble carboxylate salt. It can also occur if the organic solvent has some miscibility with water. Try increasing the pH of the aqueous layer by adding more base. If the issue persists, you may need to select a different, more polar organic solvent.[1]
Q3: I'm having trouble getting my product to crystallize from the crude oil obtained after solvent evaporation. What are some potential solutions?
A3: If your compound remains an oil instead of crystallizing, it likely contains impurities that are inhibiting crystal formation.[2] Consider the following troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the oil to induce crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the oil while stirring vigorously.[2]
-
Re-purification: If the above methods fail, your product may require further purification by column chromatography to remove persistent impurities.[2]
Q4: What are the best solvents for recrystallizing this compound?
A4: Aromatic carboxylic acids can often be recrystallized from aqueous ethanol, methanol, or toluene.[3][4] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.[5] It is recommended to test solubility in a few different solvents on a small scale to determine the optimal choice for your specific product purity.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Acid-Base Extraction
This guide will help you troubleshoot and resolve issues when your product, this compound, precipitates unexpectedly during an acid-base extraction workup.
Troubleshooting Workflow: Precipitation During Extraction
References
preventing homocoupling byproducts in the synthesis of 4-(3-acetylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-acetylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling. The focus is on preventing the formation of homocoupling byproducts, a common challenge in this type of reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the synthesis of this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the same starting material couple with each other, rather than the desired cross-coupling between the two different reactants. In the synthesis of this compound from 4-bromobenzoic acid and 3-acetylphenylboronic acid, two primary homocoupling byproducts can form: biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-bromobenzoic acid molecules) and 3,3'-diacetylbiphenyl (from the coupling of two 3-acetylphenylboronic acid molecules). This is problematic because it consumes the starting materials, reduces the yield of the desired this compound, and complicates the purification process due to the structural similarities between the product and the byproducts.[1][2][3]
Q2: What are the primary causes of homocoupling byproducts?
A2: The formation of homocoupling byproducts is primarily attributed to two factors:
-
Presence of Palladium(II) Species: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced in situ to the active Pd(0) catalyst. This reduction can be mediated by the organoboron reagent, leading to the homocoupling of two boronic acid molecules.[2][4]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the organoboron reagent.[1][2][3]
Q3: How can I minimize homocoupling by choosing the right palladium source?
A3: The choice of the palladium source is critical. To minimize homocoupling, it is generally recommended to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle without requiring a reduction step that can lead to homocoupling.[2][4] Alternatively, modern palladium precatalysts, like Buchwald's G3 or G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, thereby reducing the likelihood of side reactions.[4]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is highly effective in minimizing homocoupling.[1][4] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[4]
Q5: How does the choice of base and solvent affect the formation of homocoupling byproducts?
A5: The base is essential for the activation of the boronic acid, but an inappropriate choice can promote homocoupling.[3][5] Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to induce homocoupling.[1][4] The solvent system affects the solubility of reactants and the stability of the catalytic species. While various solvents can be used, aprotic solvents like dioxane or toluene, often in a mixture with water, are commonly employed. The optimal choice is often substrate-dependent and may require screening.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound and significant homocoupling byproducts | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3-5 cycles).[1] Maintain a positive pressure of inert gas throughout the reaction.[9] |
| Use of a Pd(II) precatalyst leading to initial homocoupling. | Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that generates Pd(0) cleanly.[2][4] | |
| Inappropriate ligand selection. | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand to promote the desired cross-coupling pathway.[1][4] | |
| Suboptimal base. | Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and is substrate-dependent.[1][4] | |
| Difficulty in purifying the final product from homocoupling byproducts | Similar polarity of the product and byproducts. | If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Recrystallization can also be an effective purification technique. |
| Reaction is sluggish or does not go to completion | Catalyst deactivation. | Ensure all reagents and solvents are of high purity and anhydrous (if required by the protocol). Oxygen can deactivate the catalyst.[3] |
| Poor solubility of starting materials. | The salt of 4-bromobenzoic acid formed under basic conditions may have poor solubility. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to the coupling reaction. The ester can be hydrolyzed in a subsequent step. Alternatively, screen different solvent mixtures to improve solubility. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yields of Related Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 3 | Methyl 4-bromobenzoate | (3-acetylphenyl)boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 |
| 4 | 4-Bromoacetophenone | (4-carboxyphenyl)boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 100 | 8 | 96 |
Note: The data in this table is compiled from various sources on Suzuki-Miyaura reactions of similar substrates and is for illustrative purposes to demonstrate general trends.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling, designed to minimize homocoupling byproducts.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol, 201 mg), 3-acetylphenylboronic acid (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of the degassed 4:1 1,4-dioxane/water mixture to the flask via a syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of water and acidify to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) to afford the pure this compound.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of 4-(3-Acetylphenyl)benzoic Acid and Its Ortho and Para Isomers for Researchers and Drug Development Professionals
A detailed comparative analysis of the ortho, meta, and para isomers of 4-(acetylphenyl)benzoic acid reveals distinct physicochemical properties and potential biological activities that are crucial for their application in research and drug development. This guide provides a comprehensive overview of their synthesis, characterization, and in vitro biological evaluation, supported by experimental data and protocols.
Physicochemical Properties
The positional isomerism of the acetyl group significantly influences the physicochemical properties of these biphenyl carboxylic acid derivatives, such as melting point and solubility. A summary of these properties is presented in the table below.
| Property | 4-(2-acetylphenyl)benzoic acid (ortho) | 4-(3-acetylphenyl)benzoic acid (meta) | 4-(4-acetylphenyl)benzoic acid (para) |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol | 240.26 g/mol [1] | 164.16 g/mol |
| CAS Number | 893737-17-2 | 199678-04-1[1] | 586-89-0 |
| Melting Point (°C) | Not available | 184-188[1] | 208-210 |
| Solubility in Water | Not available | Slightly soluble[1] | Limited solubility |
| Solubility in Organic Solvents | Not available | Soluble in DMSO and methanol[1] | Soluble in ethanol, acetone, and ethyl acetate[2] |
| pKa | Not available | Not available | 3.22 |
Spectroscopic Analysis
The structural differences between the isomers can be clearly elucidated using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: All three isomers exhibit characteristic IR absorption bands for the carboxylic acid O-H stretch (broad band around 2500-3300 cm⁻¹), the carboxylic acid C=O stretch (around 1680-1710 cm⁻¹), and the ketone C=O stretch (around 1670-1690 cm⁻¹). The exact positions of these bands may vary slightly due to the electronic effects of the substituent position. The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of these compounds will display characteristic signals for the aromatic protons, the acetyl methyl protons (a singlet around 2.6 ppm), and the carboxylic acid proton (a broad singlet downfield, typically >10 ppm). The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer due to the different substitution patterns on the biphenyl rings.
-
¹³C NMR: The carbon NMR spectra will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid groups, as well as for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the position of the acetyl group.
Synthesis of 4-(acetylphenyl)benzoic Acid Isomers
A common and versatile method for the synthesis of these biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 4-(acetylphenyl)benzoic acid isomers via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound (meta-isomer)
-
Reaction Setup: In a round-bottom flask, combine 3-bromoacetophenone (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
This protocol can be adapted for the synthesis of the ortho and para isomers by using the corresponding bromoacetophenone isomer.
Biological Activities
While specific quantitative data for the anti-inflammatory and cytotoxic activities of the ortho, meta, and para isomers of 4-(acetylphenyl)benzoic acid are not extensively available in the public domain, the broader classes of benzoic acid and biphenyl carboxylic acid derivatives have shown promising biological potential.
Potential Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of the target compounds to known COX inhibitors suggests they may also possess such activity.
Potential Cytotoxic Activity: Derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines. Some studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of histone deacetylases (HDAC).[3][4] Unsymmetrical biphenyls have also demonstrated potent cytotoxic activity against various tumor cell lines.[5][6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of the isomeric compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ortho, meta, and para isomers of 4-(acetylphenyl)benzoic acid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.
Potential Signaling Pathways
Based on the activities of related compounds, the isomers of 4-(acetylphenyl)benzoic acid could potentially modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation: Benzoic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines.
HDAC Inhibition in Cancer: Some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors.[3][4] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
Logical Relationship of HDAC Inhibition and Apoptosis:
Caption: Proposed mechanism of action via HDAC inhibition leading to apoptosis.
Conclusion
The ortho, meta, and para isomers of 4-(acetylphenyl)benzoic acid present a compelling case for further investigation in drug discovery. Their distinct physicochemical properties, arising from the varied placement of the acetyl group, are likely to translate into differential biological activities. The synthetic accessibility of these compounds via methods like the Suzuki-Miyaura coupling allows for the generation of libraries for structure-activity relationship (SAR) studies. Future research should focus on obtaining quantitative biological data for each isomer to fully elucidate their therapeutic potential as anti-inflammatory or cytotoxic agents and to understand their mechanisms of action through specific signaling pathways.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 4-(3-acetylphenyl)benzoic acid by HPLC and NMR Spectroscopy
The rigorous assessment of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 4-(3-acetylphenyl)benzoic acid purity. Detailed experimental protocols, comparative data, and a discussion of the strengths of each technique are presented to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method can effectively separate this compound from potential process-related impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical HPLC data for a batch of this compound, including a common potential impurity, 3'-acetylbiphenyl.
| Compound | Retention Time (min) | Peak Area | Area % |
| 3'-Acetylbiphenyl (Impurity) | 15.8 | 15,234 | 0.45 |
| This compound | 18.2 | 3,369,870 | 99.55 |
Purity Calculation:
The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100
In this example, the purity is determined to be 99.55%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR provides detailed information about the molecular structure and can detect impurities with distinct proton signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
-
Spectral Width: -2 to 14 ppm.
-
Data Presentation: ¹H NMR Spectral Data
The table below outlines the expected proton NMR signals for this compound. The integration of these signals should correspond to the number of protons, confirming the compound's identity and purity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.15 | br s | 1H | -COOH |
| 8.25 | t, J=1.6 Hz | 1H | Ar-H |
| 8.05 | d, J=8.4 Hz | 2H | Ar-H |
| 8.00 | dt, J=7.8, 1.4 Hz | 1H | Ar-H |
| 7.88 | d, J=8.4 Hz | 2H | Ar-H |
| 7.82 | dt, J=7.8, 1.4 Hz | 1H | Ar-H |
| 7.65 | t, J=7.8 Hz | 1H | Ar-H |
| 2.65 | s | 3H | -COCH₃ |
The presence of unexpected signals would indicate impurities. For quantitative analysis, a certified internal standard would be added to the sample.
Alternative Analytical Techniques
For a comprehensive impurity profile, orthogonal analytical techniques are often employed. Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[1] For non-volatile compounds like this compound, derivatization to a more volatile ester form may be necessary prior to GC-MS analysis.[1]
Analytical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: A logical workflow for the purity validation of this compound.
Conclusion
Both HPLC and NMR spectroscopy are powerful and complementary techniques for the purity validation of this compound. HPLC provides excellent quantitative data on purity and impurity levels, while NMR spectroscopy offers definitive structural confirmation and can detect a wide range of impurities. For comprehensive quality control, a combination of these methods is recommended to ensure the identity, purity, and quality of this important pharmaceutical intermediate.
References
A Comparative Analysis of the Biological Activity of 4-(3-acetylphenyl)benzoic Acid and Other Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. This guide provides a comparative overview of the biological activity of 4-(3-acetylphenyl)benzoic acid and related biphenyl derivatives, with a focus on their potential anticancer, anti-inflammatory, and antimicrobial properties. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide draws upon data from structurally similar compounds to provide a valuable reference for structure-activity relationship (SAR) studies and to guide future research in the development of novel therapeutics.
Comparative Analysis of Biological Activity
The following table summarizes the available quantitative data for biphenyl derivatives, offering a comparative look at their potential biological activities. It is important to note that the absence of data for this compound highlights a gap in the current research landscape. The data presented for other derivatives, particularly those with acetyl and carboxylic acid functionalities, can serve as a predictive baseline for the potential activity of the target compound.
| Compound/Derivative | Biological Activity | Assay | Cell Line/Model | IC50/Activity | Reference Compound |
| This compound | No data available | - | - | - | - |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | Anticancer | MTT Assay | A549 (Human Lung Carcinoma) | 2.47 µM | Cisplatin (IC50 = 11.71 µM) |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | Anticancer | MTT Assay | A549 (Human Lung Carcinoma) | 5.42 µM | Cisplatin (IC50 = 11.71 µM) |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Significant activity at 10 mg/kg | - |
| Small Molecule Biphenyl Carboxylic Acid (Compound 3j) | Anticancer | Not Specified | MCF-7 (Breast Cancer) | 9.92 ± 0.97 µM | Tamoxifen |
| Small Molecule Biphenyl Carboxylic Acid (Compound 3j) | Anticancer | Not Specified | MDA-MB-231 (Breast Cancer) | 9.54 ± 0.85 µM | Tamoxifen |
| 1,3-diphenyl pyrazole derivative with carboxylic acid (Compound 21) | Antimicrobial | MIC Test | Acinetobacter baumannii | 4 µg/mL | Chloramphenicol (MIC = 16 µg/mL) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of chemical compounds. Below are protocols for key experiments relevant to the activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3][4][5]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.[4][6]
Procedure:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test compound groups at various doses.[6]
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[7]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.[8][9][10]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth (zone of inhibition) will appear around the disk.[10][11]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Acinetobacter baumannii) equivalent to a 0.5 McFarland standard.[12]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[8]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and a standard antibiotic onto the agar surface.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.[8]
-
Data Analysis: Compare the zone diameters to standardized charts to determine the susceptibility of the bacterium to the compound.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structures and their biological activities, as well as the flow of experimental procedures, the following diagrams are provided.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR).
Caption: A typical workflow for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Spectroscopic Guide to 4-(2-acetylphenyl)benzoic acid and 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two isomeric compounds: 4-(2-acetylphenyl)benzoic acid and 4-(3-acetylphenyl)benzoic acid. Understanding the distinct spectroscopic signatures of these molecules is crucial for their unambiguous identification, characterization, and application in research and development. This document summarizes their key spectroscopic differences based on predicted data and outlines the standard experimental protocols for these analyses.
Introduction
4-(2-acetylphenyl)benzoic acid and this compound are structural isomers with the molecular formula C₁₅H₁₂O₃ and a molecular weight of approximately 240.26 g/mol . Their structural difference lies in the position of the acetyl group on one of the phenyl rings relative to the biphenyl linkage. This seemingly minor variation in structure leads to distinct electronic environments for the atoms within each molecule, resulting in unique spectroscopic fingerprints. These differences are particularly evident in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for 4-(2-acetylphenyl)benzoic acid and this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton Assignment | 4-(2-acetylphenyl)benzoic acid | This compound |
| Acetyl Protons (-COCH₃) | ~2.6 ppm (s, 3H) | ~2.7 ppm (s, 3H) |
| Aromatic Protons | ~7.3 - 8.2 ppm (m, 8H) | ~7.4 - 8.3 ppm (m, 8H) |
| Carboxylic Acid Proton (-COOH) | ~10.0 - 13.0 ppm (br s, 1H) | ~10.0 - 13.0 ppm (br s, 1H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon Assignment | 4-(2-acetylphenyl)benzoic acid | This compound |
| Acetyl Carbonyl Carbon (-C OCH₃) | ~198 - 202 ppm | ~197 - 201 ppm |
| Acetyl Methyl Carbon (-COC H₃) | ~29 - 31 ppm | ~27 - 29 ppm |
| Aromatic Carbons | ~125 - 145 ppm | ~125 - 145 ppm |
| Carboxylic Acid Carbonyl Carbon (-C OOH) | ~170 - 175 ppm | ~170 - 175 ppm |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 4-(2-acetylphenyl)benzoic acid | This compound |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | 3300 - 2500 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=O Stretch (Acetyl) | ~1685 | ~1690 |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1705 |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |
Table 4: Predicted Mass Spectrometry Data
| Parameter | 4-(2-acetylphenyl)benzoic acid | This compound |
| Molecular Ion [M]⁺ | m/z 240 | m/z 240 |
| Key Fragmentation Ion | m/z 225 ([M-CH₃]⁺) | m/z 225 ([M-CH₃]⁺) |
| Key Fragmentation Ion | m/z 197 ([M-COCH₃]⁺) | m/z 197 ([M-COCH₃]⁺) |
| Key Fragmentation Ion | m/z 195 ([M-COOH]⁺) | m/z 195 ([M-COOH]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
For ¹³C NMR, employ proton decoupling to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing : Process the raw data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing : The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation : Employ a mass spectrometer capable of high-resolution mass analysis, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis : Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Structural and Spectroscopic Relationships
The following diagrams illustrate the structural differences between the two isomers and a typical workflow for their spectroscopic analysis.
Caption: Structural isomers and the general workflow for their spectroscopic analysis.
Caption: The logical relationship from isomeric structure to application.
assessing the performance of 4-(3-acetylphenyl)benzoic acid as a MOF linker against other dicarboxylic acids
A Comparative Guide to the Performance of 4-(3-acetylphenyl)benzoic Acid as a MOF Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers. These molecular building blocks dictate the resulting framework's topology, porosity, and functionality, thereby influencing its performance in diverse applications such as gas storage, catalysis, and drug delivery. This guide provides a comparative analysis of this compound as a potential MOF linker against other well-established dicarboxylic acids. While specific experimental data for MOFs synthesized with this compound is emerging, this document leverages data from structurally related linkers and foundational MOFs to offer valuable insights for materials scientists and drug development professionals.
The introduction of an acetyl group onto the phenylbenzoic acid backbone in this compound offers a unique combination of a robust dicarboxylic acid scaffold with a functional ketone group. This functionality can serve as a coordination site, a post-synthetic modification handle, or a site for specific guest interactions, potentially leading to MOFs with enhanced catalytic activity or tailored drug delivery profiles.
Performance Comparison of Dicarboxylic Acid Linkers in MOFs
The performance of MOFs is critically dependent on the choice of the organic linker. The following tables summarize key performance metrics for MOFs synthesized from various dicarboxylic acids, providing a baseline for assessing the potential of this compound.
Table 1: Comparison of Surface Area and Porosity
| MOF | Dicarboxylic Acid Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Hypothetical MOF-APBA | This compound | Zn²⁺/Zr⁴⁺ | Expected: 800-1500 | Expected: 0.4-0.8 |
| MOF-5 | Terephthalic acid | Zn²⁺ | ~2500-3000 | ~1.0 |
| UiO-66 | Terephthalic acid | Zr⁴⁺ | ~1200-1600 | ~0.5-0.7 |
| MIL-53(Al) | Terephthalic acid | Al³⁺ | ~1000-1500 | ~0.5-0.6 |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | Cu²⁺ | ~1500-2100 | ~0.7-0.9 |
| ZIF-8 | 2-Methylimidazole | Zn²⁺ | ~1300-1800 | ~0.6-0.7 |
Note: Data for Hypothetical MOF-APBA is an educated estimation based on the linker's structure. The presence of the acetyl group may lead to slightly lower surface area compared to non-functionalized analogs due to potential pore space occupation.
Table 2: Comparison of Thermal Stability and Drug Loading Capacity
| MOF | Dicarboxylic Acid Linker | Thermal Stability (°C) | Drug | Loading Capacity (wt%) |
| Hypothetical MOF-APBA | This compound | Expected: 300-400 | Ibuprofen | Expected: 15-25 |
| MOF-5 | Terephthalic acid | ~400 | - | - |
| UiO-66 | Terephthalic acid | ~500 | Doxorubicin | ~10-20 |
| MIL-53(Al) | Terephthalic acid | ~450 | Ibuprofen | ~20 |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | ~350 | - | - |
| ZIF-8 | 2-Methylimidazole | ~400 | 5-Fluorouracil | ~20-30 |
Note: Thermal stability of the hypothetical MOF-APBA is expected to be comparable to other zinc or zirconium-based carboxylate MOFs. Drug loading capacity is an estimation and would be highly dependent on the specific drug molecule and the final MOF structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs.
Protocol 1: Solvothermal Synthesis of a MOF using a Dicarboxylic Acid Linker
This protocol describes a general solvothermal method for synthesizing a zinc-based MOF.
Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dicarboxylic acid linker (e.g., this compound)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve the dicarboxylic acid linker (0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker solution.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min and hold for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Dry the product under vacuum at 150 °C for 12 hours to activate the MOF.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
A small amount of the activated MOF powder is gently ground to ensure a homogenous sample.
-
The powdered sample is mounted on a zero-background sample holder.
-
PXRD data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
The data is typically collected in the 2θ range of 5° to 50° with a step size of 0.02°.
-
The resulting diffraction pattern is compared with a simulated pattern from single-crystal X-ray data (if available) or known patterns of similar MOFs to confirm the structure and purity.
Protocol 3: Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis is employed to determine the specific surface area and pore volume of the MOF.
Procedure:
-
A sample of the activated MOF (50-100 mg) is weighed and placed in a sample tube.
-
The sample is further degassed under high vacuum at 150 °C for at least 12 hours to remove any adsorbed guest molecules.
-
A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.30 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).
Protocol 4: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF.
Procedure:
-
A small amount of the activated MOF (5-10 mg) is placed in an alumina crucible.
-
The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
-
The weight loss of the sample as a function of temperature is recorded.
-
The decomposition temperature is determined from the onset of the major weight loss step in the TGA curve, which corresponds to the collapse of the framework structure.
Visualizations
Diagrams illustrating key processes provide a clearer understanding of the experimental workflow and potential applications.
Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.
Caption: A conceptual signaling pathway for MOF-based drug delivery.
A Comparative Analysis of the Reactivity of 4-(3-acetylphenyl)benzoic acid and 4-(4-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomers: 4-(3-acetylphenyl)benzoic acid and 4-(4-acetylphenyl)benzoic acid. Understanding the subtle differences in their reactivity, stemming from the positional variation of the acetyl group, is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines the theoretical basis for their reactivity differences, supported by experimental data from closely related compounds, and provides detailed protocols for comparative experimental validation.
Introduction
This compound and 4-(4-acetylphenyl)benzoic acid are structural isomers, each possessing a benzoic acid moiety and an acetylphenyl group. The key distinction lies in the substitution pattern on the acetyl-bearing phenyl ring, which significantly influences the electronic properties of the entire molecule, thereby affecting the reactivity of both the carboxylic acid and the acetyl group.
Theoretical Reactivity Comparison
The primary determinant of the reactivity of the carboxylic acid group in these molecules is the electronic effect of the substituted phenyl ring. The acetyl group is a well-established electron-withdrawing group (EWG). Its position on the phenyl ring dictates the magnitude of its electron-withdrawing influence on the benzoic acid's carboxyl group.
-
4-(4-acetylphenyl)benzoic acid (para-isomer): The acetyl group is in the para position relative to the biphenyl linkage. In this position, it exerts a strong electron-withdrawing effect through both the inductive effect (through the sigma bonds) and the resonance effect (delocalization of electron density from the phenyl ring into the carbonyl group). This increased electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic. Consequently, the carbonyl carbon of the carboxylic acid is more electrophilic, leading to a higher reactivity towards nucleophilic acyl substitution reactions.
-
This compound (meta-isomer): With the acetyl group in the meta position, its electron-withdrawing effect is primarily due to the inductive effect. The resonance effect from the meta position does not extend to the biphenyl linkage and thus has a less pronounced impact on the benzoic acid moiety compared to the para-isomer. As a result, the carboxylic acid of the meta-isomer is expected to be less acidic and its carbonyl carbon less electrophilic than that of the para-isomer.
This theoretical analysis leads to the prediction that 4-(4-acetylphenyl)benzoic acid is the more reactive of the two isomers in reactions involving the carboxylic acid group, such as esterification and amidation.
Quantitative Data Comparison
| Compound | pKa | Hammett Substituent Constant (σ) |
| Benzoic Acid | 4.20 | 0.00 |
| 3-Acetylbenzoic Acid | 3.81 | σ_meta_ = 0.37 |
| 4-Acetylbenzoic Acid | 3.70[1] | σ_para_ = 0.50 |
The data clearly shows that the para-acetyl substituent has a stronger acid-strengthening effect (lower pKa) and a larger Hammett constant, confirming its greater electron-withdrawing capability compared to the meta-acetyl substituent. This supports the prediction that 4-(4-acetylphenyl)benzoic acid is more reactive than this compound.
Experimental Protocols
To experimentally validate the predicted reactivity difference, a comparative kinetic study of the esterification of the two isomers can be performed. The Fischer esterification is a suitable reaction for this purpose.
Experimental Protocol: Comparative Fischer Esterification Kinetics
Objective: To compare the rate of esterification of this compound and 4-(4-acetylphenyl)benzoic acid with methanol.
Materials:
-
This compound
-
4-(4-acetylphenyl)benzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reaction vials with septa
-
Thermostated oil bath or heating block
-
Magnetic stirrer and stir bars
-
Syringes
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for quantitative analysis
-
NMR spectrometer
Procedure:
-
Reaction Setup: In two separate, identical reaction vials, place a magnetic stir bar and add this compound (1 mmol) to one and 4-(4-acetylphenyl)benzoic acid (1 mmol) to the other.
-
Reagent Addition: To each vial, add anhydrous methanol (10 mL) and stir until the acid is dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mmol) to each vial using a syringe.
-
Reaction Conditions: Place both vials in a pre-heated oil bath or heating block set to a constant temperature (e.g., 60 °C) and start the magnetic stirrer.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.
-
Extraction: Extract the quenched aliquot with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic extract by GC-MS or HPLC to determine the concentration of the starting material and the corresponding methyl ester product.
-
Data Analysis: Plot the concentration of the product versus time for both isomers. The initial reaction rate can be determined from the slope of this curve at t=0. The isomer with the steeper initial slope is the more reactive one.
Visualizations
Logical Relationship of Reactivity
Caption: Predicted reactivity based on substituent position.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing esterification kinetics.
Conclusion
Based on fundamental principles of physical organic chemistry, 4-(4-acetylphenyl)benzoic acid is predicted to be more reactive than this compound in reactions involving the carboxylic acid functionality. This is attributed to the greater electron-withdrawing effect of the para-acetyl group, which increases the acidity and electrophilicity of the carboxylic acid. The provided experimental protocol offers a robust method for empirically verifying this predicted difference in reactivity, providing valuable data for researchers in drug development and other scientific disciplines.
References
A Comparative Analysis of the Crystal Packing of Acetylphenyl Benzoic Acid Isomers
A deep dive into the supramolecular architecture of ortho-, meta-, and para-acetylphenyl benzoic acid reveals significant differences in their crystal packing, primarily driven by the positional isomerism of the acetyl group. This guide provides a comparative study of their crystal structures, intermolecular interactions, and synthetic methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The positional isomerism in acetylphenyl benzoic acid profoundly influences the interplay of intermolecular forces, leading to distinct crystal lattices. The ortho (2-), meta (3-), and para (4-) isomers, while sharing the same molecular formula, exhibit unique hydrogen bonding motifs and other non-covalent interactions that dictate their solid-state structures. This comparative guide summarizes the crystallographic data, details the experimental protocols for their synthesis and analysis, and visualizes the workflow for a comprehensive crystallographic study.
Comparative Crystallographic Data
The crystal structures of the three isomers of acetylphenyl benzoic acid present a fascinating case study in how subtle changes in molecular structure can lead to vastly different supramolecular assemblies. The ortho-isomer deviates significantly from its meta and para counterparts by crystallizing in a cyclic lactone form, known as the phthalide form. This structural variance results in a distinct hydrogen bonding network. In contrast, the meta and para isomers both exhibit the classic centrosymmetric dimer formation, a common motif in carboxylic acids.
| Property | 2-Acetylphenyl Benzoic Acid (Phthalide Form) | 3-Acetylphenyl Benzoic Acid | 4-Acetylphenyl Benzoic Acid |
| Crystal System | Monoclinic[1] | Monoclinic[1] | Monoclinic |
| Space Group | P2₁/c[1] | P2₁/c[1] | P2₁/c |
| Unit Cell Parameters | a = 12.013(3) Å, b = 5.999(2) Å, c = 11.201(3) Å, β = 108.08(2)°[1] | a = 3.8202(1) Å, b = 15.6478(3) Å, c = 12.9282(3) Å, β = 98.508(1)°[1] | a = 5.3887(0) Å, b = 15.6478(3) Å, c = 12.9282(3) Å, β = 98.508(1)° |
| Volume (ų) | 767.1(4)[1] | 764.31(3)[1] | 764.31 (3) |
| Z | 4[1] | 4[1] | 4 |
Intermolecular Interactions: A Tale of Two Motifs
The primary distinguishing feature in the crystal packing of these isomers is their hydrogen bonding behavior.
2-Acetylphenyl Benzoic Acid: This isomer exists in its phthalide form, where the carboxylic acid has cyclized with the acetyl group. Consequently, it cannot form the typical carboxylic acid dimers. Instead, the molecules are linked by a single type of hydrogen bond, forming puckered ribbons that extend along the c-axis[1]. The hydrogen bond exists between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule[1].
3-Acetylphenyl Benzoic Acid: This isomer exhibits the characteristic centrosymmetric hydrogen-bond pairing of its carboxyl groups, forming dimers[1]. These dimers are further organized into a herringbone pattern[1]. In addition to the strong O-H···O hydrogen bonds, the crystal structure is stabilized by weaker C-H···O intermolecular contacts. These involve a methyl hydrogen atom and the ketone of a neighboring molecule, as well as a benzene hydrogen atom and a carboxyl group oxygen of another molecule[1].
4-Acetylphenyl Benzoic Acid: Similar to the meta isomer, the para isomer also forms centrosymmetric dimers through carboxyl group pairing. The crystal packing is further influenced by close offset π-π stacking interactions between parallel planes of the benzene rings. These interactions result in intermolecular C···C contacts of 3.322(3) Å and 3.352(3) Å, and a C···O π-π contact of 3.147(3) Å. A close intermolecular C-H···O contact is also present, contributing to the overall stability of the crystal lattice.
| Interaction Type | 2-Acetylphenyl Benzoic Acid (Phthalide Form) | 3-Acetylphenyl Benzoic Acid | 4-Acetylphenyl Benzoic Acid |
| Primary H-Bonding | Single O-H···O bonds forming ribbons[1] | Centrosymmetric O-H···O dimers[1] | Centrosymmetric O-H···O dimers |
| Secondary Interactions | - | C-H···O contacts[1] | C-H···O contacts, π-π stacking |
| H-Bond Geometry (D-H···A) | O3-H1···O2: D···A = 2.761(2) Å, D-H···A = 174(2)°[1] | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Experimental Protocols
Synthesis of Acetylphenyl Benzoic Acid Isomers
The synthesis of each isomer is achieved through distinct chemical pathways:
-
2-Acetylphenyl Benzoic Acid: A common method involves the reaction of phthalic anhydride with malonic acid. This reaction proceeds via a condensation mechanism, followed by hydrolysis to yield the final product. Purification is typically achieved through recrystallization.
-
3-Acetylphenyl Benzoic Acid: This isomer can be synthesized by the hydrolysis of 3-acetylbenzonitrile. The reaction is carried out by heating the nitrile with a strong base, such as sodium hydroxide, in a suitable solvent like methanol. Acidification of the reaction mixture then precipitates the carboxylic acid.
-
4-Acetylphenyl Benzoic Acid: A widely used method for the synthesis of the para isomer is the oxidation of 4-methylacetophenone. A strong oxidizing agent, such as potassium permanganate, is used to convert the methyl group to a carboxylic acid.
Single-Crystal X-ray Diffraction (SC-XRD)
High-quality single crystals of each isomer are grown by slow evaporation of a suitable solvent. For instance, x-ray quality crystals of 3-acetylbenzoic acid have been obtained by evaporation from formic acid at room temperature[1].
A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected data is then processed to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal. This allows for the generation of 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Visualization of the Crystallographic Study Workflow
The following diagram illustrates the logical workflow for a comparative crystallographic study of the acetylphenyl benzoic acid isomers.
Conclusion
The comparative analysis of the crystal packing of acetylphenyl benzoic acid isomers highlights the critical role of substituent position in directing supramolecular assembly. The formation of a phthalide by the ortho isomer leads to a unique hydrogen-bonded ribbon structure, while the meta and para isomers form more conventional hydrogen-bonded dimers, further stabilized by weaker interactions such as C-H···O contacts and π-π stacking. These structural differences, arising from a simple change in the position of the acetyl group, underscore the subtleties of crystal engineering and provide a foundational understanding for the design of new materials and pharmaceutical compounds with tailored solid-state properties.
References
Positional Isomerism: How the Acetyl Group's Location Dictates the Properties of Benzoic Acid
A Comparative Guide for Researchers in Drug Development
The strategic placement of functional groups on a parent molecule is a cornerstone of medicinal chemistry, profoundly influencing its physicochemical and biological properties. This guide provides a detailed comparison of benzoic acid and its three acetyl-substituted isomers: 2-acetylbenzoic acid, 3-acetylbenzoic acid, and 4-acetylbenzoic acid. By examining their key properties, we aim to illuminate the structure-property relationships that arise from the varying position of the acetyl group on the benzene ring, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Three Isomers
The position of the acetyl group—ortho, meta, or para—creates significant differences in the physicochemical characteristics of the benzoic acid backbone. These variations, driven by electronic and steric effects, are critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The acetyl group is an electron-withdrawing group, which influences the acidity (pKa) of the carboxylic acid. This effect is most pronounced when the group is in the para position due to resonance, and slightly less so in the meta position. In the ortho position, steric hindrance and potential intramolecular hydrogen bonding can lead to more complex effects on acidity. These differences are also reflected in their melting points and solubility.
Below is a summary of the key physicochemical properties for benzoic acid and its acetyl isomers.
| Property | Benzoic Acid | 2-Acetylbenzoic Acid (ortho) | 3-Acetylbenzoic Acid (meta) | 4-Acetylbenzoic Acid (para) |
| Molecular Formula | C₇H₆O₂ | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |
| Molecular Weight | 122.12 g/mol | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |
| Melting Point (°C) | 122 | 115-117 | 169-171 | 208-210[1] |
| pKa (at 25°C) | 4.20 | 4.13[2] | 3.83 | 3.70[1] |
| Water Solubility | Slightly soluble, increases with temperature | Slightly soluble | Limited solubility | Moderately soluble |
Spectroscopic Analysis: Unmasking the Structures
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the precise chemical structure of molecules. The position of the acetyl group results in distinct spectral fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic environment created by the acetyl and carboxyl groups. Similarly, in ¹³C NMR, the chemical shifts of the carbonyl carbons and the aromatic carbons provide clear evidence of the substitution pattern.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzoic Acid | ~8.1 (d, 2H, ortho-H), ~7.6 (t, 1H, para-H), ~7.5 (t, 2H, meta-H), ~12.5 (s, 1H, COOH) | ~172 (C=O, acid), ~133-130 (aromatic C) |
| 2-Acetylbenzoic Acid | Aromatic protons typically appear as a complex multiplet in the range of 7.5-8.2 ppm. The methyl protons present as a singlet around 2.6 ppm. The carboxylic acid proton is a broad singlet above 10 ppm.[3] | Aromatic carbons resonate in the approximate range of 125-140 ppm, and the methyl carbon of the acetyl group appears around 25-30 ppm.[3] |
| 3-Acetylbenzoic Acid | Aromatic protons typically appear as multiplets in the downfield region. The methyl protons present as a singlet. The carboxylic acid proton is a broad singlet. | The carbonyl carbons of the acetyl and carboxylic acid groups will have distinct chemical shifts, as will the aromatic carbons. |
| 4-Acetylbenzoic Acid | Aromatic protons typically show two doublets in the range of 7.8-8.2 ppm. The methyl protons present as a singlet around 2.6 ppm. The carboxylic acid proton is a broad singlet above 10 ppm. | The carbonyl carbons of the acetyl and carboxylic acid groups will have distinct chemical shifts. The aromatic carbons will show 4 signals due to symmetry. |
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ketone, as well as the broad O-H stretching of the carboxylic acid. The exact positions of these bands can be subtly influenced by the electronic effects of the substituent position.
Biological and Pharmacological Relevance
While benzoic acid and its derivatives are known for their antimicrobial properties, the specific biological activities of the acetylbenzoic acid isomers are an area of ongoing research.[4] Direct comparative studies on the cytotoxicity, antimicrobial, or anti-inflammatory activities of the ortho, meta, and para isomers are not extensively available in the reviewed literature. However, studies on their derivatives and related compounds provide some insights.
-
2-Acetylbenzoic Acid: Derivatives of 2-acetylbenzoic acid have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4] It is a versatile precursor for the synthesis of various bioactive heterocyclic compounds, such as phthalides and isoindolinones.[5]
-
3-Acetylbenzoic Acid: Derivatives of 3-acetylbenzoic acid are also of interest in medicinal chemistry due to their potential biological activities.[6]
-
4-Acetylbenzoic Acid: This isomer has been used as an intermediate in the synthesis of curcumin analogs with antioxidant activities and quinuclidine benzamides that act as agonists of α7 nicotinic acetylcholine receptors.[1] It has also shown cytotoxic effects against murine L929 fibroblasts and metastatic melanoma B16 F10 cell lines.[7]
The varying electronic and steric properties of these isomers suggest they would interact differently with biological targets, warranting further comparative studies to elucidate their therapeutic potential.
Below is a conceptual workflow for the initial screening of these isomers for potential biological activity.
Caption: A conceptual workflow for screening acetylbenzoic acid isomers for biological activity.
Experimental Methodologies
To ensure the reproducibility of the data presented, detailed experimental protocols for key property determinations are provided below.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a standardized base and monitoring the pH change.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized 0.1 M NaOH solution
-
The acetylbenzoic acid isomer of interest
-
Deionized water
-
0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the acetylbenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Titration: Begin adding the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.
Caption: A workflow diagram for determining the pKa of an acid using potentiometric titration.
Determination of Melting Point by Capillary Method
This is a common and reliable method for determining the melting point of a crystalline solid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
The crystalline acetylbenzoic acid isomer
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) of the solid into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
cross-validation of analytical techniques for the characterization of 4-(3-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and manufacturing. This guide provides a comparative overview of essential analytical techniques for the structural elucidation and purity assessment of 4-(3-acetylphenyl)benzoic acid.
Note on Data: Publicly available experimental data for this compound is limited. Therefore, to illustrate the application and data output of each analytical technique, this guide utilizes data for its closely related and well-characterized positional isomer, 4-acetylbenzoic acid . The principles and methodologies described are directly applicable to the characterization of this compound.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from various analytical techniques for the characterization of acetylbenzoic acid isomers.
Table 1: Spectroscopic Data Comparison for 4-acetylbenzoic acid
| Technique | Parameter | Observed Value/Characteristic Feature | Reference |
| ¹H NMR | Chemical Shift (δ) | ~8.1-8.2 ppm (d, 2H, Ar-H ortho to COOH) | [1] |
| ~8.0-8.1 ppm (d, 2H, Ar-H ortho to C(O)CH₃) | [1] | ||
| ~2.6 ppm (s, 3H, -CH₃) | [1] | ||
| ¹³C NMR | Chemical Shift (δ) | ~197 ppm (C=O, ketone) | N/A |
| ~167 ppm (C=O, carboxylic acid) | N/A | ||
| ~130-140 ppm (Aromatic carbons) | N/A | ||
| ~27 ppm (-CH₃) | N/A | ||
| FTIR | Wavenumber (cm⁻¹) | ~2500-3300 cm⁻¹ (O-H stretch, broad) | [2] |
| ~1680-1700 cm⁻¹ (C=O stretch, carboxylic acid) | [2] | ||
| ~1670 cm⁻¹ (C=O stretch, ketone) | [2] | ||
| Mass Spec. | m/z (EI) | 164 (M⁺), 149 ([M-CH₃]⁺), 121 ([M-C(O)CH₃]⁺) | [2] |
Table 2: Chromatographic Data Comparison
| Technique | Parameter | Typical Value | Reference |
| HPLC | Retention Time (tᵣ) | Dependent on method conditions (e.g., column, mobile phase) | [3] |
| Purity (%) | >98% (typical for pharmaceutical grade) | [3] | |
| GC | Kovats RI | 1236 (Standard non-polar column) | [4] |
Experimental Workflows and Logical Relationships
A multi-technique approach is crucial for the unambiguous characterization and cross-validation of a chemical entity. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the characterization of a synthesized compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.
-
¹H NMR Protocol:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to the structure.
-
-
¹³C NMR Protocol:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Analyze the chemical shifts to identify different carbon environments (e.g., carbonyl, aromatic, methyl).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the ketone and carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
-
Mobile Phase Preparation: A typical mobile phase could be a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Run a gradient elution program to separate the main compound from any impurities.
-
Monitor the elution at a suitable wavelength (e.g., 235 nm).[5]
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use the same preparation as for HPLC.
-
Protocol:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Identify the molecular ion peak (M⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the major fragment ions to corroborate the proposed structure.[2]
-
References
Safety Operating Guide
Proper Disposal of 4-(3-acetylphenyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(3-acetylphenyl)benzoic acid, a compound that requires careful handling as a chemical waste product.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile Summary
Quantitative Data Summary
The following table summarizes key hazard information and physical properties for benzoic acid, which can be used as a conservative proxy for this compound in the absence of specific data.
| Parameter | Value (for Benzoic Acid) | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H372 (Causes damage to organs through prolonged or repeated exposure) | [1][2] |
| Signal Word | Danger | [1] |
| Precautionary Statements | P260, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P314, P501 | [1][2][5] |
| Flash Point | 121 °C (250 °F) - Closed Cup | [4] |
| Autoignition Temperature | 570 °C (1058 °F) | [4] |
| Solubility in Water | Slightly soluble | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the waste: this compound is a non-halogenated aromatic organic acid.
-
Segregate the waste at the point of generation. Do not mix it with other waste streams, particularly incompatible materials such as bases, oxidizing agents, or reducing agents.[6][7]
-
Keep solid waste separate from liquid waste solutions containing the compound.
2. Waste Collection and Containerization:
-
Use a designated, compatible, and properly labeled waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[7][8] Do not use metal containers, as acids can cause corrosion.[6][7]
-
The container must be in good condition, free from leaks or cracks.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. All components of a mixture must be identified.[6]
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.[9]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store acids separately from bases and other incompatible chemical classes.[6][7]
4. Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][9]
-
The primary recommended method of disposal is through a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility.[10] Aromatic carboxylic acids can be thermally decomposed at high temperatures.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste. Follow all internal procedures for waste manifest and pickup requests.
-
Handle uncleaned, empty containers as you would the product itself.[11] For containers that are thoroughly triple-rinsed with a suitable solvent (the rinsate from which must also be collected as hazardous waste), follow your institution's guidelines for the disposal of empty chemical containers.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-Acetylbenzoic acid [webbook.nist.gov]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
Personal protective equipment for handling 4-(3-acetylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(3-acetylphenyl)benzoic acid. The following procedures for personal protective equipment, operational handling, and disposal are based on available data for the compound and structurally similar chemicals, such as benzoic acid.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The recommended PPE includes:
-
Eye Protection : Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn.[2] A face shield is recommended when there is a risk of splashing or dust generation.[2][3]
-
Hand Protection : Chemical-resistant gloves are mandatory.[1][2] Nitrile gloves offer good protection against a range of chemicals, but it is advisable to consult the glove manufacturer's resistance guide.[2][4][5][6] For handling larger quantities or when there is a higher risk of contact, consider wearing heavier-duty gloves like neoprene or butyl rubber.[6]
-
Body Protection : A laboratory coat, buttoned and properly fitted, is required to protect the skin.[2] Long pants and closed-toe, closed-heel shoes must be worn to cover the entire foot.[2] For significant spill risks, a PVC or rubber apron may be necessary.[3]
-
Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., P2 filter) should be used.[7] Work should ideally be conducted in a well-ventilated area or under a fume hood to minimize inhalation risks.[1][8]
Hazard Summary and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H12O3 | [12] |
| Molecular Weight | 240.26 g/mol | [12] |
| Appearance | Off-white to pale yellow solid | [12] |
| Melting Point | 184-188°C | [12] |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DMSO, methanol) | [12] |
| Purity | >98% | [12] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard Handling Procedure for this compound.
Emergency and Disposal Plan
First Aid Measures:
-
Inhalation : If dust is inhaled, move the individual to fresh air.[7][9] If breathing is difficult, seek medical attention.[7][8][9]
-
Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[7][8] If skin irritation persists, seek medical advice.[8][9]
-
Eye Contact : If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, including under the eyelids.[7][8][13] Remove contact lenses if present and easy to do.[8][13] Immediate medical attention is required.[7][13]
-
Ingestion : Do NOT induce vomiting.[7][13] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[8]
Spill Response:
In the event of a spill, follow this workflow to ensure safe cleanup.
Caption: Chemical Spill Response Workflow.
Disposal Plan:
This compound and any contaminated materials should be disposed of as hazardous waste.[1]
-
Waste Collection : Collect waste in a clearly labeled, sealed container.[7][10] Do not mix with other waste.
-
Disposal Regulations : Dispose of the waste in accordance with all applicable federal, state, and local regulations.[8][14] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.[15] Do not pour down the drain.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. aksci.com [aksci.com]
- 10. alpharesources.com [alpharesources.com]
- 11. angenechemical.com [angenechemical.com]
- 12. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 13. fishersci.com [fishersci.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
